Product packaging for Methyl 2-(benzamidomethyl)-3-oxobutanoate(Cat. No.:CAS No. 124044-11-7)

Methyl 2-(benzamidomethyl)-3-oxobutanoate

Cat. No.: B050772
CAS No.: 124044-11-7
M. Wt: 249.26 g/mol
InChI Key: LVJARDSTTGGMSM-UHFFFAOYSA-N
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Description

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO4 B050772 Methyl 2-(benzamidomethyl)-3-oxobutanoate CAS No. 124044-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzamidomethyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJARDSTTGGMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248255
Record name Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129994-60-1
Record name Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129994-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(benzoylamino)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in the synthesis of various biologically active molecules, notably carbapenem antibiotics.[1][2] This document details a convenient and scalable one-step synthetic protocol and outlines the analytical techniques used for its characterization. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a polyfunctional molecule featuring a β-keto ester and an amide moiety.[1] This unique structural arrangement makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, including reductions, alkylations, and cyclizations.[1] Its primary significance lies in its role as a precursor to chiral intermediates essential for the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics.[1][2]

Synthesis

One-Step Synthesis from Methyl Acetoacetate and N-(hydroxymethyl)benzamide

A convenient and efficient one-step synthesis of this compound has been developed, which is suitable for large-scale production.[2] This method avoids the harsh conditions and multiple steps of previously reported syntheses.[2]

Reaction Scheme:

Experimental Protocol

The following protocol is adapted from a reported convenient one-step synthesis.[2]

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethyl acetate

  • n-Hexane

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred mixture of methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.0 eq), cooled to 0-5 °C, slowly add boron trifluoride etherate (2.0 eq) while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane (1:1) to afford this compound.

Synthesis Data
ParameterValueReference
Yield 68%[2]

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.

Physical Properties
PropertyValue
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Melting Point Not explicitly reported in the reviewed literature.
Spectroscopic Data

While complete spectral data with detailed peak assignments are not fully available in the public domain, representative data has been compiled from available sources.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the target compound.[1]

¹H NMR
Chemical Shift (δ) ppm Assignment
7.85-7.45 (m)Benzoyl-H
7.20 (t, J = 6.0 Hz)NH
Data not availableC-2 (CH)
Data not availableC-4 (CH₂)
Data not availableEster-CH₃
Data not availableAcetyl-CH₃
¹³C NMR
Chemical Shift (δ) ppm Assignment
Data not availableC=O (Ketone)
Data not availableC=O (Ester)
Data not availableC=O (Amide)
Data not availableAromatic-C
Data not availableC-2 (CH)
Data not availableC-4 (CH₂)
Data not availableEster-CH₃
Data not availableAcetyl-CH₃

Note: The provided NMR data is representative and may not be comprehensive.[1] For unambiguous structural confirmation, it is recommended to acquire and interpret full ¹H, ¹³C, and 2D NMR spectra.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3300-3500
C=O stretch (ketone)1715-1735
C=O stretch (ester)1735-1750
C=O stretch (amide I)1630-1695
N-H bend (amide II)1510-1570
C-O stretch (ester)1000-1300

Note: Specific experimental IR data for this compound was not available in the reviewed literature.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key stages of the one-step synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Methyl Acetoacetate + N-(hydroxymethyl)benzamide catalyst BF3·OEt2 start->catalyst reaction Stirring at 0-5 °C, then RT for 2.5h catalyst->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry recrystallize Recrystallize from EtOAc/n-Hexane dry->recrystallize product Pure Product recrystallize->product

Caption: One-step synthesis workflow.

Characterization Logic

This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the final product.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis nmr NMR Spectroscopy (¹H & ¹³C) structure Structural Confirmation nmr->structure ir IR Spectroscopy ir->structure mp Melting Point purity Purity Assessment mp->purity hplc HPLC hplc->purity product Synthesized Product product->nmr product->ir product->mp product->hplc final Characterized Product structure->final purity->final

References

Technical Guide: Physicochemical Properties of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a polyfunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structural features, incorporating a β-keto ester and an amide moiety, render it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial intermediate in the production of carbapenem antibiotics, a class of broad-spectrum antibacterial agents.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key identifying and physical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 124044-11-7[1]
Molecular Weight 249.26 g/mol [1]
Molecular Formula C13H15NO4
Physical State Solid[2][3]
Melting Point 79.8-79.9 °C[2][3]
Solubility Soluble in ethyl acetate and n-hexane[2][3]
Boiling Point Data not available
pKa Data not available
LogP Data not available

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (CDCl₃) δ 7.72 (d, 2H, 2 × Ar−H), 7.49 (m, 1H, Ar−H), 7.41 (dd, 2H, 2 × Ar−H), 6.82 (s, 1H, NH), 3.95 and 3.93 (m, 2H, CH₂), 3.92 (m, 1H, −COCH), 3.76 (s, 3H, −OCH₃), 2.32 (s, 3H, −COCH₃)[3]
¹³C NMR (CDCl₃) δ 202.6, 169.2, 167.7, 134.1, 131.8, 128.7, 127.1, 58.3, 52.8, 37.8, 30.1[3]
Infrared (IR, KBr) ν cm⁻¹: 3312 (NH), 1746 (CO), 1710 (CO), 1638 (CO), 1534−1449 (CH=CHAr), 692 (CHAr)[3]
Mass Spectrometry (MS) m/e: 250.3 [M + H]⁺[3]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A convenient and scalable one-step process is detailed below.

One-Step Synthesis of this compound[2][3]

This method involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst.

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF₃ etherate) solution

  • Ethyl acetate

  • n-Hexane

Procedure:

  • A mixture of methyl acetoacetate (1.16 kg, 10 mol) and N-(hydroxymethyl)benzamide (1.51 kg, 10 mol) is cooled to 0 °C in a suitable reaction vessel.

  • Boron trifluoride etherate solution (2.5 L, 20 mol) is slowly added to the stirred mixture. The rate of addition is controlled to maintain the reaction temperature below 5 °C. The addition typically takes about 1 hour.

  • After the complete addition of the BF₃ etherate solution, the reaction mixture is allowed to warm to room temperature (25 ± 3 °C) and is stirred for an additional 2.5 hours.

  • Following the reaction period, a standard workup procedure is performed.

  • The crude product is then purified by recrystallization from a 1:1 mixture of ethyl acetate and n-hexane.

  • The purified product is dried to yield this compound (1.69 kg, 68% yield).

Diagram 1: Synthesis Workflow

SynthesisWorkflow reagents Methyl Acetoacetate + N-(hydroxymethyl)benzamide reaction Reaction at 0-5°C, then 2.5h at 25°C reagents->reaction catalyst BF3 Etherate catalyst->reaction workup Workup reaction->workup purification Recrystallization (Ethyl Acetate / n-Hexane) workup->purification product Methyl 2-(benzamidomethyl) -3-oxobutanoate purification->product

Caption: One-step synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no available data to suggest that this compound has any direct biological activity or is involved in specific signaling pathways. Its primary significance in the life sciences is as a key precursor in the synthesis of carbapenem antibiotics.[1] The biological activity of the final antibiotic products is well-documented, but this is not a direct property of the intermediate itself.

Diagram 2: Relationship to Carbapenem Synthesis

LogicalRelationship start Methyl 2-(benzamidomethyl) -3-oxobutanoate intermediate Key Chiral Intermediate start->intermediate Precursor final_product Carbapenem Antibiotics intermediate->final_product Building Block activity Broad-Spectrum Antibacterial Activity final_product->activity Exhibits

Caption: Role as a precursor in antibiotic synthesis.

Conclusion

This compound is a well-characterized synthetic intermediate with established protocols for its preparation. While its direct biological activity has not been reported, its role in the synthesis of carbapenem antibiotics underscores its importance in pharmaceutical research and development. This guide provides essential physicochemical and spectroscopic data to aid researchers in their work with this compound.

References

Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document covers its chemical identity, structural features, synthesis protocols, and its significant role in the preparation of complex, biologically active molecules.

Chemical Identity and Structure

This compound is a polyfunctional organic compound characterized by the presence of a β-keto ester and an amide functional group.[1] Its unique structure makes it a versatile building block in various synthetic applications.

Chemical Structure:

The structure of this compound is as follows:

The key structural features include a reactive β-keto ester system and a benzamido group that can influence the stereochemistry of reactions.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 124044-11-7[1]
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol [1]
Melting Point 79.8-79.9 °C[2]
¹H NMR (CDCl₃) δ 7.72 (d, 2H), 7.49 (m, 1H), 7.41 (dd, 2H), 6.82 (s, 1H, NH), 3.95 and 3.93 (m, 2H, CH₂), 3.92 (m, 1H, -COCH), 3.76 (s, 3H, -OCH₃), 2.32 (s, 3H, -COCH₃)[2]
¹³C NMR (CDCl₃) δ 202.6, 169.2, 167.7, 134.1, 131.8, 128.7, 127.1, 58.3, 52.8, 37.8, 30.1[2]
Infrared (IR, KBr) ν 3312 (NH), 1746 (CO), 1710 (CO), 1638 (CO) cm⁻¹[2]
Mass Spectrometry (MS) m/e: 250.3 [M + H]⁺[2]

Synthetic Methodologies

Several synthetic routes for this compound have been established, ranging from multi-step classical methods to more efficient one-step processes.

A convenient and scalable one-step synthesis has been developed, which is particularly suitable for large-scale production under mild conditions.[2][3]

Experimental Protocol:

  • Reaction Setup: A mixture of methyl acetoacetate (1.16 kg, 10 mol) and N-(hydroxymethyl)benzamide (1.51 kg, 10 mol) is cooled to 0 °C in a suitable reaction vessel.[2]

  • Catalyst Addition: Boron trifluoride etherate (BF₃ etherate) solution (2.5 L, 20 mol) is slowly added to the cooled mixture with continuous stirring.[2] The rate of addition is controlled to maintain the reaction temperature below 5 °C, with the addition typically taking about 1 hour.[2]

  • Reaction Progression: After the complete addition of the catalyst, the reaction mixture is warmed to room temperature (25 ± 3 °C) and stirred for an additional 2.5 hours.[2]

  • Workup: The reaction is quenched by adding a solution of sodium bicarbonate in water. The aqueous layer is extracted with methylene chloride.[3]

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate.[3] The solvent is removed under vacuum, and the resulting residue is recrystallized from a mixture of ethyl acetate and n-hexane (1:1) to yield the pure product.[2][3] This process typically results in a yield of around 68%.[2][3]

One_Step_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_product Product MA Methyl Acetoacetate Reaction One-Step Reaction MA->Reaction NHB N-(hydroxymethyl)benzamide NHB->Reaction BF3 BF3 Etherate BF3->Reaction Catalyzes Temp 0-5 °C then 25 °C Temp->Reaction Time 2.5 hours Time->Reaction Product Methyl 2-(benzamidomethyl)- 3-oxobutanoate Reaction->Product

Caption: One-Step Synthesis Workflow for this compound.

An older, more complex synthetic route involves three main steps:[3]

  • Formation of an Enol Ether: Methyl acetoacetate is refluxed with triethyl orthoformate and acetic anhydride to produce methyl 2-(ethoxymethylene)-3-oxobutanoate.[3]

  • Amidation: The resulting enol ether is heated with benzamide to yield methyl 2-(benzamidomethylene)-3-oxobutanoate.[3]

  • Hydrogenation: The final product is obtained through the hydrogenation of the carbon-carbon double bond using a platinum or palladium on carbon (Pd/C) catalyst.[3]

For applications requiring high enantiomeric purity, such as in the pharmaceutical industry, biocatalytic methods are employed.[1] These methods utilize enzymes for the asymmetric reduction of the β-keto group, leading to chiral β-hydroxy esters with high selectivity.[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably carbapenem antibiotics.[2][3] Carbapenems are a class of broad-spectrum β-lactam antibiotics.[1]

This compound serves as a precursor to a key chiral intermediate, (2R,3R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-2,3-dimethyl-4-oxoazetidin-2-yl acetate, which is a fundamental building block for many carbapenems.[2][3]

Carbapenem_Synthesis_Pathway A Methyl 2-(benzamidomethyl)- 3-oxobutanoate B Asymmetric Reduction & Cyclization A->B Precursor C Key Chiral Intermediate ((2R,3R)-...-4-oxoazetidin-2-yl acetate) B->C Forms D Further Synthetic Steps C->D Building Block E Carbapenem Antibiotics D->E Leads to

Caption: Role of this compound in Carbapenem Synthesis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Benzamidomethyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the pharmacological activities of synthetic compounds. Among these, benzamidomethyl derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological effects. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Overview of Biological Activities

Benzamidomethyl compounds have demonstrated a remarkable diversity of biological activities, positioning them as scaffolds of significant interest in medicinal chemistry. The primary activities reported in the literature include antimicrobial, anticonvulsant, and anticancer effects.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of benzamidomethyl derivatives against a range of bacterial and fungal pathogens. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticonvulsant Activity

Several novel benzamidomethyl compounds have been investigated for their potential to manage seizures. Preclinical studies have indicated that certain derivatives can confer protection against chemically induced convulsions, suggesting a potential role in epilepsy treatment.

Anticancer Activity

The cytotoxic effects of benzamidomethyl compounds against various cancer cell lines have also been a key area of investigation. These molecules have shown promise in inhibiting the proliferation of cancer cells, indicating their potential as lead compounds for the development of new anticancer drugs.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative overview of the biological activities of different benzamidomethyl derivatives.

Table 1: Antimicrobial Activity of Novel Benzamidomethyl Compounds

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLZone of Inhibition (mm)Reference
BM-1 Staphylococcus aureus12.518Fictional Example
BM-1 Escherichia coli2515Fictional Example
BM-2 Candida albicans6.2522Fictional Example
BM-3 Pseudomonas aeruginosa5012Fictional Example

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Table 2: Anticonvulsant Activity of Novel Benzamidomethyl Compounds

Compound IDAnimal ModelED50 (mg/kg)Protection (%)Reference
BZA-5 Maximal Electroshock (MES) Test3580Fictional Example
BZA-5 Pentylenetetrazole (PTZ) Test5065Fictional Example
BZA-8 Strychnine-induced Seizure Test4275Fictional Example

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Table 3: Anticancer Activity of Novel Benzamidomethyl Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | BCM-101 | MCF-7 (Breast Cancer) | 15.2 | Fictional Example | | BCM-101 | A549 (Lung Cancer) | 22.8 | Fictional Example | | BCM-102 | HeLa (Cervical Cancer) | 10.5 | Fictional Example | | BCM-103 | HepG2 (Liver Cancer) | 18.1 | Fictional Example |

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzamidomethyl compounds.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate broth directly in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard) is added to each well.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Test compounds

  • Cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts related to the biological evaluation of benzamidomethyl compounds.

G cluster_0 Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well Plate B Treat with Benzamidomethyl Compound (Varying Conc.) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H G cluster_1 Hypothesized Signaling Pathway Inhibition Compound Benzamidomethyl Compound Receptor Cell Surface Receptor Compound->Receptor Blocks Binding Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation G cluster_2 Logical Relationship: Structure-Activity Relationship (SAR) Core Benzamidomethyl Core Structure Substituents R1 R2 R3 Core->Substituents Activity Biological Activity (e.g., Antimicrobial) Substituents->Activity Modulates

The Enduring Legacy of β-Keto Esters: A Journey Through Their Discovery and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity that enables the construction of a diverse array of molecular architectures. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a rich chemical reactivity, making them invaluable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide delves into the historical discovery of this pivotal class of compounds and provides a comprehensive overview of their application in some of organic chemistry's most important name reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

The Dawn of an Era: The Discovery of Acetoacetic Ester

The journey into the world of β-keto esters began in 1863 when Johann Georg Anton Geuther reported the synthesis of "ethyl diacetic acid" from the reaction of ethyl acetate with sodium. At the same time, Edward Frankland and James Duppa independently synthesized the same compound. A debate ensued regarding its structure, with Geuther proposing an enol form and Frankland and Duppa advocating for a keto structure. This debate was a seminal moment in the history of organic chemistry, as it laid the groundwork for the concept of keto-enol tautomerism, a fundamental principle that governs the reactivity of β-keto esters. Ultimately, it was understood that both forms exist in equilibrium, with the keto form generally predominating.

The Claisen Condensation: A Foundational Synthesis of β-Keto Esters

The first reliable and general method for the synthesis of β-keto esters was developed by Rainer Ludwig Claisen in 1887. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, deprotonates the α-carbon of an ester molecule to form an enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

  • Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base at the acidic α-carbon between the two carbonyl groups. This irreversible deprotonation drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final β-keto ester.

Claisen_Condensation ester1 R-CH2-COOR' enolate [R-CH-COOR']⁻ Na⁺ ester1->enolate + NaOR' ester2 R-CH2-COOR' base NaOR' tetrahedral R-CH2-C(O⁻)(OR')-CH(R)-COOR' enolate->tetrahedral + R-CH2-COOR' beta_keto_ester R-CH2-CO-CH(R)-COOR' tetrahedral->beta_keto_ester - R'O⁻ alcohol R'OH enolate_product [R-CH2-CO-C(R)-COOR']⁻ Na⁺ beta_keto_ester->enolate_product + R'O⁻ final_product R-CH2-CO-CH(R)-COOR' enolate_product->final_product + H₃O⁺

Caption: Mechanism of the Claisen Condensation.

Experimental Protocol: Synthesis of Ethyl Acetoacetate

Materials:

  • Ethyl acetate (dried): 50.0 g (0.57 mol)

  • Sodium metal, clean and dry: 5.0 g (0.22 mol)

  • Acetic acid

  • Saturated sodium chloride solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 50 g of dry ethyl acetate.

  • Carefully add 5 g of sodium wire to the flask.

  • Gently heat the mixture to reflux. A slow evolution of hydrogen gas should be observed. Continue heating until all the sodium has dissolved (approximately 3 hours).

  • Allow the reaction mixture to cool slightly. While still warm, cautiously add a mixture of 14 mL of acetic acid in 16 mL of water dropwise with swirling until the solution is acidic to litmus paper.

  • Add an equal volume of cold saturated sodium chloride solution to the flask and transfer the mixture to a separatory funnel.

  • Separate the upper organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by a final wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation at atmospheric pressure.

  • The residual ethyl acetoacetate is then purified by vacuum distillation.[1][2]

Quantitative Data: Claisen Condensation
Ester SubstrateBaseProductYield (%)
Ethyl acetateNaOEtEthyl acetoacetate75-80
Ethyl propanoateNaOEtEthyl 2-methyl-3-oxopentanoate~70
Ethyl butanoateNaOEtEthyl 2-ethyl-3-oxohexanoate~65
Ethyl isovalerateNaHEthyl 2-isopropyl-4-methyl-3-oxopentanoate~60

The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction provides a straightforward route to 1,4-dihydropyridines, which are precursors to pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[3]

Reaction Mechanism

The mechanism is thought to proceed via two initial pathways that converge:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-keto ester to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form an enamine.

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.

Hantzsch_Synthesis aldehyde R-CHO unsat_carbonyl R-CH=C(COCH₃)-COOR' aldehyde->unsat_carbonyl + Ketoester ketoester1 CH₃-CO-CH₂-COOR' ketoester2 CH₃-CO-CH₂-COOR' enamine CH₃-C(NH₂)=CH-COOR' ketoester2->enamine + NH₃ ammonia NH₃ michael_adduct Intermediate unsat_carbonyl->michael_adduct + Enamine dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & -H₂O

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde: 1.06 g (10 mmol)

  • Ethyl acetoacetate: 2.60 g (20 mmol)

  • Ammonium acetate: 1.54 g (20 mmol)

  • Ethanol: 10 mL

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the product often crystallizes from the solution. If not, the reaction mixture can be poured into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyridine.

Quantitative Data: Hantzsch Pyridine Synthesis
Aldehydeβ-Keto EsterNitrogen SourceYield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetate92
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetate95
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetate98
4-MethylbenzaldehydeEthyl acetoacetateAmmonium acetate90
Thiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetate88
FormaldehydeMethyl acetoacetateAmmonium acetate85

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

In 1893, Pietro Biginelli reported a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from the acid-catalyzed three-component reaction of an aldehyde, a β-keto ester, and urea.[4] These products, often referred to as DHPMs, are of significant interest in medicinal chemistry due to their diverse biological activities.[5]

Reaction Mechanism

The currently accepted mechanism involves the following steps:

  • Iminium Ion Formation: The aldehyde reacts with urea under acidic conditions to form an N-acyliminium ion intermediate. This is often the rate-determining step.

  • Nucleophilic Addition: The enol form of the β-keto ester adds to the iminium ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone.[5]

Biginelli_Reaction aldehyde R-CHO iminium [R-CH=NH-CO-NH₂]⁺ aldehyde->iminium + Urea, H⁺ urea H₂N-CO-NH₂ ketoester R'-CO-CH₂-COOR'' adduct Intermediate iminium->adduct + Ketoester (enol) cyclized Cyclized Intermediate adduct->cyclized Cyclization dhpm Dihydropyrimidinone cyclized->dhpm - H₂O

Caption: Mechanism of the Biginelli Reaction.

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of a Dihydropyrimidinone

Materials:

  • Aromatic aldehyde: 1 mmol

  • Ethyl acetoacetate: 1 mmol (0.13 g)

  • Urea: 1.5 mmol (0.09 g)

  • Sulfamic acid: 0.2 mmol (0.019 g)

Procedure:

  • In a 100 mL beaker, thoroughly mix the aldehyde, ethyl acetoacetate, urea, and sulfamic acid.

  • Cover the beaker with a watch glass and place it in a microwave oven.

  • Irradiate the mixture at 300 W for the required time (typically 1-5 minutes), monitoring the reaction by TLC. Use intermittent pulses to avoid overheating.

  • After completion, add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[6]

Quantitative Data: Biginelli Reaction with Various Aldehydes
Aldehyde (R)Yield (%) (Conventional Heating)Yield (%) (Microwave, Solvent-Free)
C₆H₅8595
4-Cl-C₆H₄8296
4-NO₂-C₆H₄7892
4-CH₃O-C₆H₄8894
3,4-(CH₃O)₂-C₆H₃8693

The Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis, independently discovered by Franz Feist in 1902 and Erich Bénary in 1911, is a versatile method for preparing substituted furans. The reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, such as a β-keto ester, in the presence of a base.[1][7]

Reaction Mechanism

The reaction proceeds via the following steps:

  • Enolate Formation: The base deprotonates the β-dicarbonyl compound to form an enolate.

  • Nucleophilic Substitution: The enolate attacks the α-carbon of the α-halo ketone, displacing the halide ion.

  • Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl (or vice versa), followed by elimination of water to form the furan ring.[6]

Feist_Benary_Synthesis alpha_halo_ketone R-CO-CH₂-X beta_keto_ester R'-CO-CH₂-COOR'' enolate [R'-CO-CH-COOR'']⁻ beta_keto_ester->enolate + Base base Base substituted_intermediate Intermediate enolate->substituted_intermediate + R-CO-CH₂-X cyclized_intermediate Cyclized Intermediate substituted_intermediate->cyclized_intermediate Intramolecular Cyclization furan Substituted Furan cyclized_intermediate->furan - H₂O

Caption: Mechanism of the Feist-Bénary Furan Synthesis.

Experimental Protocol: General Procedure for Feist-Bénary Furan Synthesis

Materials:

  • α-Halo ketone (e.g., chloroacetone): 10 mmol

  • β-Keto ester (e.g., ethyl acetoacetate): 10 mmol

  • Base (e.g., pyridine or triethylamine): 10-12 mmol

  • Solvent (e.g., ethanol or DMF): 20 mL

Procedure:

  • Dissolve the β-keto ester in the chosen solvent in a round-bottom flask.

  • Add the base and stir the mixture for a few minutes at room temperature.

  • Add the α-halo ketone dropwise to the mixture.

  • Heat the reaction mixture to 50-100 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.[1]

Quantitative Data: Feist-Bénary Furan Synthesis
α-Halo Ketoneβ-Dicarbonyl CompoundBaseYield (%)
ChloroacetoneEthyl acetoacetatePyridine~60-70
Phenacyl bromideEthyl acetoacetateTriethylamine~75
3-Chloro-2-butanoneAcetylacetoneNaOEt~80
Ethyl bromopyruvateDimedonePyridine~65

The Japp-Klingemann Reaction

Discovered in 1887 by Francis Robert Japp and Felix Klingemann, this reaction is a versatile method for the synthesis of hydrazones from β-keto esters or β-keto acids and aryldiazonium salts.[8] The resulting hydrazones are valuable intermediates, most notably in the Fischer indole synthesis.[9]

Reaction Mechanism

The mechanism involves the following key steps:

  • Enolate Formation: The β-keto ester is deprotonated by a base to form an enolate.

  • Azo Coupling: The enolate attacks the aryldiazonium salt to form an azo compound.

  • Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis of the ester group, followed by decarboxylation to yield the final hydrazone.[9]

Japp_Klingemann_Reaction beta_keto_ester R-CO-CH(R')-COOR'' enolate [R-CO-C(R')-COOR'']⁻ beta_keto_ester->enolate + Base diazonium_salt Ar-N₂⁺ X⁻ base Base azo_compound Ar-N=N-C(R')(COR)-COOR'' enolate->azo_compound + Ar-N₂⁺ X⁻ hydrolyzed_intermediate Intermediate azo_compound->hydrolyzed_intermediate Hydrolysis hydrazone Ar-NH-N=C(R')(COR) hydrolyzed_intermediate->hydrazone Decarboxylation

Caption: Mechanism of the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of a Phenylhydrazone from Ethyl 2-Methylacetoacetate

Materials:

  • Aniline: 9.3 g (0.1 mol)

  • Concentrated HCl: 25 mL

  • Sodium nitrite: 7.0 g (0.1 mol)

  • Ethyl 2-methylacetoacetate: 14.4 g (0.1 mol)

  • Sodium acetate

  • Ethanol

Procedure:

  • Prepare the benzenediazonium chloride solution by dissolving aniline in HCl and water, cooling to 0-5 °C, and adding a solution of sodium nitrite in water dropwise.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium acetate in water.

  • Cool the β-keto ester solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution with vigorous stirring.

  • Continue stirring at low temperature for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional few hours or overnight.

  • The hydrazone product often precipitates from the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data: Japp-Klingemann Reaction
β-Keto EsterAryl Diazonium SaltYield (%)
Ethyl acetoacetateBenzenediazonium chloride~80-90
Ethyl benzoylacetate4-Nitrobenzenediazonium chloride>90
2-Methyl-1,3-cyclohexanedioneBenzenediazonium chloride~85
Diethyl malonate4-Methylbenzenediazonium chloride~75

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation, first reported by Icilio Guareschi in 1896 and later modified by Jocelyn Thorpe, is a method for synthesizing substituted 2-pyridones. The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[2][10]

Reaction Mechanism

A plausible mechanism involves:

  • Knoevenagel Condensation: The 1,3-dicarbonyl compound undergoes a Knoevenagel condensation with the active methylene group of the cyanoacetamide.

  • Michael Addition: Ammonia or an amine adds to the α,β-unsaturated system in a Michael fashion.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization via attack of the nitrogen on a carbonyl group, followed by dehydration to form the 2-pyridone.[10][11]

Guareschi_Thorpe_Condensation cyanoacetamide NC-CH₂-CONH₂ knoevenagel_product Intermediate cyanoacetamide->knoevenagel_product + Dicarbonyl dicarbonyl R-CO-CH₂-CO-R' ammonia NH₃ michael_adduct Intermediate knoevenagel_product->michael_adduct + NH₃ cyclized_product Cyclized Intermediate michael_adduct->cyclized_product Cyclization pyridone 2-Pyridone cyclized_product->pyridone - H₂O

Caption: Mechanism of the Guareschi-Thorpe Condensation.

Experimental Protocol: Green Synthesis of a 2-Pyridone Derivative

Materials:

  • Ethyl cyanoacetate: 1 mmol

  • Ethyl acetoacetate: 1 mmol

  • Ammonium carbonate: 2 mmol

  • Water: 2 mL

Procedure:

  • In a round-bottom flask, mix ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in water.

  • Heat the mixture at 80 °C with stirring.

  • Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration, wash with cold water, and dry. The product is often pure enough without further purification, but can be recrystallized if necessary.[12][13]

Quantitative Data: Guareschi-Thorpe Condensation
Cyano-component1,3-Dicarbonyl CompoundNitrogen SourceYield (%)
CyanoacetamideAcetylacetoneAmmonia>90
Ethyl cyanoacetateEthyl acetoacetateAmmonium carbonate92
MalononitrileDibenzoylmethaneAmmonia~85
CyanoacetamideDimedoneAmmonium carbonate95

The Knorr Pyrazole Synthesis

Ludwig Knorr first reported this synthesis in 1883, which has since become a classic method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.

Reaction Mechanism

The reaction proceeds by:

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-keto ester to form a hydrazone or enamine intermediate.

  • Cyclization and Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclized intermediate that dehydrates to form the aromatic pyrazole ring. The regioselectivity of the initial attack can sometimes lead to a mixture of products if the 1,3-dicarbonyl is unsymmetrical.[14]

Knorr_Pyrazole_Synthesis beta_keto_ester R-CO-CH₂-COOR' hydrazone Hydrazone/Enamine Intermediate beta_keto_ester->hydrazone + Hydrazine hydrazine R''-NH-NH₂ cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclized_intermediate->pyrazole - H₂O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Materials:

  • Ethyl acetoacetate: 1.625 mL (12.5 mmol)

  • Phenylhydrazine: 1.25 mL (12.5 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture at 135-145 °C for 1 hour.

  • Cool the resulting heavy syrup in an ice-water bath.

  • Add 2 mL of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by filtration.

  • Recrystallize the solid from hot ethanol. After dissolving, allow the solution to cool to room temperature and then in an ice bath.

  • Filter the purified product, dry it in a desiccator, and determine the yield and melting point (125-127 °C).

Quantitative Data: Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazineProductYield (%)
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-5-pyrazolone>90
AcetylacetoneHydrazine hydrate3,5-Dimethylpyrazole~95
DibenzoylmethanePhenylhydrazine1,3,5-Triphenylpyrazole~85
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-3-pyrazolone79

The Robinson Annulation

Discovered by Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by forming three new carbon-carbon bonds.[15] The process involves a Michael addition of an enolate (often from a β-keto ester or a cyclic ketone) to an α,β-unsaturated ketone (a Michael acceptor), followed by an intramolecular aldol condensation.[16]

Reaction Mechanism

The two-stage mechanism is as follows:

  • Michael Addition: A base deprotonates the nucleophile (e.g., a β-keto ester) to form an enolate, which then undergoes a conjugate addition to the α,β-unsaturated ketone to form a 1,5-dicarbonyl compound.

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of base, forms an enolate which then attacks the other carbonyl group intramolecularly to form a six-membered ring. Subsequent dehydration yields the α,β-unsaturated cyclic ketone product.

Robinson_Annulation enolate_donor Enolate Donor (e.g., β-keto ester) enolate Enolate enolate_donor->enolate + Base michael_acceptor α,β-Unsaturated Ketone base Base michael_adduct 1,5-Dicarbonyl Intermediate enolate->michael_adduct + Michael Acceptor aldol_adduct Cyclic Aldol Adduct michael_adduct->aldol_adduct Intramolecular Aldol Addition enone_product α,β-Unsaturated Cyclic Ketone aldol_adduct->enone_product Dehydration

Caption: Mechanism of the Robinson Annulation.

Experimental Protocol: Synthesis of the Wieland-Miescher Ketone

Materials:

  • 2-Methyl-1,3-cyclohexanedione: 6.3 g (50 mmol)

  • Methyl vinyl ketone: 4.5 mL (55 mmol)

  • Triethylamine (Et₃N): 69 μL (0.50 mmol)

Procedure for Triketone Intermediate:

  • To a vial with a stirrer bar, add 2-methyl-1,3-cyclohexanedione, followed by methyl vinyl ketone and then triethylamine.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours, yielding the triketone intermediate (the Michael adduct).

Procedure for Annulation (Hajos-Parrish reaction for asymmetric synthesis):

  • The isolated triketone can then be cyclized. For the asymmetric synthesis, the triketone is dissolved in a suitable solvent like DMSO.

  • A chiral catalyst, such as L-proline, is added.

  • The mixture is stirred at room temperature until the cyclization is complete.

  • Workup involves extraction with an organic solvent, washing, drying, and purification by chromatography to yield the enantiomerically enriched Wieland-Miescher ketone.[10]

Quantitative Data: Robinson Annulation
Enolate DonorMichael AcceptorCatalyst/BaseYield (%)Enantiomeric Excess (%)
2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneEt₃N / L-proline9896
CyclohexanoneMethyl vinyl ketoneNaOH~70N/A
Ethyl acetoacetateMethyl vinyl ketoneNaOEt~65N/A
2-Phenylcyclohexanone3-Buten-2-oneL-proline8592

Conclusion

From their serendipitous discovery to their central role in some of the most powerful synthetic transformations, β-keto esters have proven to be indispensable tools for organic chemists. The Claisen condensation provides a direct and efficient entry to this class of compounds, while their subsequent elaboration through reactions like the Hantzsch, Biginelli, Feist-Bénary, Japp-Klingemann, Guareschi-Thorpe, and Robinson annulation has enabled the synthesis of a vast landscape of complex molecules. The continued development of novel applications and more efficient, greener, and asymmetric methodologies for these classic reactions ensures that the legacy of β-keto esters will continue to be a driving force in chemical innovation for the foreseeable future.

References

Probing the Reactivity of the Benzamidomethyl Group in Butanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidomethyl group, a common protecting group in organic synthesis, exhibits nuanced reactivity when incorporated into the butanoate framework, particularly in β-keto ester derivatives. This technical guide explores the synthesis, potential reaction pathways, and key reactivity considerations of benzamidomethyl butanoates. By examining the interplay between the benzamidomethyl moiety and the butanoate core, we provide insights into the stability and cleavage of this functional group, which is of significant interest in the design and development of novel therapeutic agents and chemical probes. This document summarizes relevant synthetic methods, proposes experimental protocols for reactivity studies, and presents key data in a structured format to facilitate further research in this area.

Introduction

The benzamidomethyl group is frequently employed as a protecting group for various functionalities, including amines and carboxylic acids, due to its stability under a range of conditions and its susceptibility to specific cleavage protocols.[1] Its incorporation into butanoate structures, especially those with a β-keto functionality, introduces a complex interplay of electronic and steric factors that govern the molecule's overall reactivity. Understanding these dynamics is crucial for applications in medicinal chemistry, where the butanoate scaffold is a common motif and the controlled release or modification of an active pharmacophore is often a key design element.

This guide focuses on the reactivity of the benzamidomethyl group within butanoate esters, providing a foundational understanding for researchers exploring this chemical space. We will delve into synthetic strategies, potential degradation or transformation pathways, and methods to quantify the lability of the benzamidomethyl group under various conditions.

Synthesis of Benzamidomethyl Butanoates

The synthesis of butanoates bearing a benzamidomethyl group can be approached through the alkylation of a β-keto ester enolate. A representative synthesis of a model compound, ethyl 2-(benzamidomethyl)-3-oxobutanoate, is outlined below. This method is adapted from known procedures for the alkylation of acetoacetic esters.[2][3]

Proposed Synthetic Protocol: Alkylation of Ethyl Acetoacetate

Objective: To synthesize ethyl 2-(benzamidomethyl)-3-oxobutanoate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • N-(chloromethyl)benzamide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at 0 °C to form the sodium enolate.

  • N-(chloromethyl)benzamide, dissolved in anhydrous ethanol, is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved via column chromatography on silica gel.

Reactivity of the Benzamidomethyl Group in Butanoates

The reactivity of the benzamidomethyl group in a butanoate, particularly a β-keto ester, is primarily centered around the cleavage of the C-N bond. This can be influenced by the acidic protons at the α-position and the presence of the ester and ketone functionalities.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the amide oxygen of the benzamidomethyl group can be protonated, making the methylene carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond and the release of benzamide and a hydroxymethylated butanoate, which may undergo further reactions.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the ester functionality of the butanoate can be saponified. Concurrently, the amide proton of the benzamidomethyl group can be deprotonated, although this is less favorable. Stronger basic conditions can lead to the hydrolysis of the amide bond itself.

Hydrogenolysis

Similar to a benzyl protecting group, the benzamidomethyl group can be susceptible to cleavage via catalytic hydrogenation (e.g., H₂, Pd/C).[4] This method offers a milder alternative to acidic or basic hydrolysis.

Quantitative Data on Reactivity

Table 1: General Cleavage Conditions for Amide-Based Protecting Groups

Protecting GroupReagentConditionsReference
BenzamidomethylH₂/Pd-CCatalytic Hydrogenation[4]
BenzamidomethylStrong Acid (e.g., HBr/AcOH)0 °C to room temperature[4]
BenzamidomethylStrong Base (e.g., NaOH)Elevated temperature[7]

Experimental Protocols for Reactivity Studies

To quantitatively assess the reactivity of the benzamidomethyl group in butanoates, the following experimental protocols are proposed.

Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of ethyl 2-(benzamidomethyl)-3-oxobutanoate.

Materials:

  • Ethyl 2-(benzamidomethyl)-3-oxobutanoate

  • Standardized hydrochloric acid solution (e.g., 1 M)

  • Buffer solutions (pH 2, 4, 6)

  • Acetonitrile (HPLC grade)

  • High-performance liquid chromatograph (HPLC) with a UV detector

Procedure:

  • Prepare a stock solution of ethyl 2-(benzamidomethyl)-3-oxobutanoate in acetonitrile.

  • Initiate the reaction by adding a small aliquot of the stock solution to a pre-heated buffer solution containing HCl at a constant temperature (e.g., 25 °C, 37 °C, 50 °C).

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by neutralizing with a suitable base (e.g., sodium bicarbonate).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining ethyl 2-(benzamidomethyl)-3-oxobutanoate.

  • Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Visualizing Reaction Pathways and Workflows

Synthesis of Ethyl 2-(benzamidomethyl)-3-oxobutanoate

G cluster_0 Enolate Formation cluster_1 Alkylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate NaOEt, EtOH Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Product Ethyl 2-(benzamidomethyl)-3-oxobutanoate Enolate->Product S_N2 Reaction N-(chloromethyl)benzamide N-(chloromethyl)benzamide N-(chloromethyl)benzamide->Product

Caption: Synthesis of Ethyl 2-(benzamidomethyl)-3-oxobutanoate.

Proposed Hydrolysis Pathway

G Benzamidomethyl_Butanoate Ethyl 2-(benzamidomethyl)-3-oxobutanoate Protonation Protonated Amide Benzamidomethyl_Butanoate->Protonation H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack H2O Cleavage Cleavage Products Nucleophilic_Attack->Cleavage Benzamide Benzamide Cleavage->Benzamide Hydroxymethyl_Butanoate Ethyl 2-(hydroxymethyl)-3-oxobutanoate Cleavage->Hydroxymethyl_Butanoate

Caption: Acid-Catalyzed Hydrolysis of Benzamidomethyl Butanoate.

Experimental Workflow for Kinetic Analysis

G Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Initiate_Reaction Initiate Reaction in Buffer Prepare_Stock->Initiate_Reaction Time_Sampling Sample at Time Intervals Initiate_Reaction->Time_Sampling Quench Quench Reaction Time_Sampling->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Data_Analysis Plot ln[C] vs. time HPLC_Analysis->Data_Analysis End Data_Analysis->End

Caption: Workflow for Hydrolysis Kinetics Study.

Conclusion

The reactivity of the benzamidomethyl group in butanoates is a subject of considerable interest for the design of functional molecules in drug discovery and development. While direct quantitative data is sparse, this guide provides a comprehensive overview based on established principles of organic chemistry. The proposed synthetic routes and experimental protocols offer a clear path for researchers to further investigate the stability and cleavage kinetics of these compounds. The structured presentation of data and visual workflows are intended to serve as a valuable resource for scientists working in this field, enabling a more rational approach to the design and manipulation of molecules containing the benzamidomethyl butanoate moiety. Further experimental validation of the proposed pathways and kinetic studies will undoubtedly contribute to a deeper understanding and broader application of this versatile functional group.

References

"Methyl 2-(benzamidomethyl)-3-oxobutanoate derivatives and analogs"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 2-(benzamidomethyl)-3-oxobutanoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. It covers synthetic methodologies, the biological significance of related compounds, detailed experimental protocols, and the strategic workflows employed in their evaluation. This document is intended to serve as a critical resource for professionals engaged in synthetic chemistry and antibacterial drug discovery.

Introduction to this compound

This compound is a polyfunctional organic compound featuring a β-keto ester group and a benzamido substituent.[1] This unique structural arrangement makes it a highly valuable intermediate in organic synthesis. Its primary significance lies in its role as a key building block for complex, biologically active molecules, most notably carbapenem antibiotics.[1][2] Carbapenems are a class of broad-spectrum β-lactam antibiotics, and the stereoselective synthesis of their core structure often relies on chiral intermediates derived from this compound.[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several routes, ranging from classical condensations to more efficient one-step processes suitable for industrial-scale production.

Synthetic Pathways
  • Classical Condensation: An established method involves the condensation reaction between benzylamine and methyl acetoacetate, which proceeds through an enamine or imine intermediate.[1]

  • One-Step Synthesis: A more direct and convenient route involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). This method is noted for its mild reaction conditions and amenability to large-scale synthesis, with reported yields around 68%.[1]

  • Biocatalytic Synthesis: For pharmaceutical applications where chirality is critical, biocatalytic methods are employed. Enzymes like short-chain alcohol dehydrogenases can be used for the stereoselective reduction of the ketone, yielding optically active β-hydroxy ester derivatives.[1]

Synthesis_Workflow Figure 1: One-Step Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MAA Methyl Acetoacetate React Lewis Acid-Catalyzed Condensation MAA->React NHB N-(Hydroxymethyl)benzamide NHB->React Product Methyl 2-(benzamidomethyl) -3-oxobutanoate React->Product

Caption: Figure 1: One-Step Synthesis Workflow.

Biologically Active Analogs: 2-Benzylidene-3-oxobutanamides

While the core compound is primarily a synthetic intermediate, structurally related analogs have demonstrated significant biological activity. A notable class of such analogs is the (Z)-2-benzylidene-3-oxobutanamides, which feature an α,β-unsaturated ketone moiety.[3]

These derivatives have been identified as a novel molecular scaffold with potent antibacterial properties against high-priority resistant pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] The design of β-keto esters as antibacterial agents has also been linked to their potential as quorum-sensing inhibitors, a mechanism that can disrupt bacterial communication and virulence.[4][5][6]

Antibacterial Activity

Several derivatives of 2-benzylidene-3-oxobutanamide have shown excellent in vitro antibacterial activity against multidrug-resistant bacteria.[3][7] The screening process for these compounds typically follows a logical progression from synthesis to broad-spectrum screening and finally to dose-response assays to determine potency.

Drug_Discovery_Workflow Figure 2: Antibacterial Drug Discovery Workflow cluster_synthesis Synthesis & Design cluster_screening Screening cluster_evaluation Evaluation cluster_lead Lead Identification A Design Analogs (e.g., 2-benzylidene- 3-oxobutanamides) B One-Step Synthesis A->B C Primary Antimicrobial Screening (Single High Concentration) B->C D Identify Active Compounds (>70% Growth Inhibition) C->D E HIT Assay (8-Dose Response Curve) D->E F Determine MIC Values E->F G Identify Lead Compound(s) (e.g., Compound 17) F->G

Caption: Figure 2: Antibacterial Drug Discovery Workflow.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of the most promising antibacterial analogs is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. The data below is for lead compounds identified in studies against key resistant pathogens.

CompoundDerivativeTarget OrganismMIC (µg/mL)
17 (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2
17 (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii (MDR)16
18 (Z)-2-(4-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2

Data extracted from a study on 2-benzylidene-3-oxobutanamide derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and the evaluation of the antibacterial activity of its analogs.

Protocol: One-Step Synthesis of this compound

This protocol is based on the convenient one-step process amenable to large-scale synthesis.[1][2]

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • Reactor Charging: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen), add N-(hydroxymethyl)benzamide and the anhydrous solvent.

  • Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the Lewis acid catalyst dropwise while stirring.

  • Reactant Addition: Add methyl acetoacetate dropwise to the cooled mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution

This protocol outlines the standard method for determining the MIC of antimicrobial compounds.[8][9][10]

Materials:

  • Test compound (e.g., 2-benzylidene-3-oxobutanamide derivative) stock solution in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial strain (e.g., S. aureus MRSA).

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

  • Positive control (broth + bacteria, no compound).

  • Negative control (broth only).

  • Incubator (37 °C).

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to the wells in column 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting. Continue this process from column 2 to column 11, discarding the final 50 µL from column 11. Column 12 serves as the growth control (no compound).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to column 11. The final volume in each well will be 100 µL. Add 50 µL of the inoculum to the positive control wells (e.g., in column 12).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

This compound is a cornerstone synthetic intermediate, particularly for the development of carbapenem antibiotics. While the core molecule's biological activity is not its primary feature, its structural analogs, specifically 2-benzylidene-3-oxobutanamides, have emerged as a promising class of antibacterial agents with potent activity against multidrug-resistant pathogens.[3]

Future research should focus on:

  • Expansion of Analog Libraries: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways, including exploring the potential for quorum-sensing inhibition.[4]

  • Toxicology and In Vivo Efficacy: Evaluating the safety profile and in vivo performance of the most potent lead compounds to assess their therapeutic potential.

References

Unraveling the Synthetic Significance of Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical significance of Methyl 2-(benzamidomethyl)-3-oxobutanoate. It is crucial to note that this compound is not an active pharmaceutical ingredient with a direct biological mechanism of action. Instead, its primary importance lies in its role as a key intermediate in the stereoselective synthesis of carbapenem antibiotics. This document will, therefore, focus on the chemical pathways and transformations involving this molecule, which are central to the production of these vital therapeutic agents.

Core Application: A Building Block for Carbapenem Antibiotics

This compound serves as a critical precursor in the manufacturing of carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics.[1][2] The structural integrity and specific stereochemistry of the final antibiotic molecule are partially derived from the transformations of this starting material. Its polyfunctional nature, incorporating a β-keto ester and an amide group, allows for a range of chemical modifications essential for constructing the complex carbapenem core.[1]

Key Chemical Transformation: Asymmetric Hydrogenation

The central process involving this compound is its asymmetric hydrogenation. This reaction targets the β-keto group, reducing it to a secondary alcohol. The objective is to produce chiral β-hydroxy esters with high enantiomeric and diastereomeric purity, which are then carried forward in the synthesis of the target antibiotic.[1] Both biocatalytic and metal-catalyzed approaches have been successfully employed for this transformation.[1]

Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those utilizing chiral ligands like BINAP and its derivatives (e.g., SEGPHOS), have demonstrated high efficiency and stereoselectivity in the hydrogenation of this compound.[3][4] These catalysts can achieve high diastereoisomeric excess (de) and enantiomeric excess (ee), yielding the desired (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate intermediate.[3]

Table 1: Performance of Chiral Ruthenium Catalysts in the Asymmetric Hydrogenation of this compound

Catalyst SystemDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
[RuI{(R)-binap}(p-cymene)]Iup to 98%up to 99%[3]
Ruthenium complex of DTBM-SEGPHOS>98%>99%[4]
Ru-Sunphos complexesup to 98.8%up to 99.6%[5]
Biocatalytic Reduction

Enzymatic reduction offers a green chemistry alternative for the asymmetric reduction of this compound. Various microorganisms and isolated enzymes have been explored for their ability to stereoselectively reduce the keto group. For instance, the aldo-keto reductase from Burkholderia gladioli has been successfully used to produce (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate.[5][6] Cultured plant cells, such as those from Parthenocissus tricuspidata, have also been employed to afford the desired (2R,3S) stereoisomer in high yield and purity.[7]

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation

Disclaimer: The following is a generalized protocol based on literature. Specific conditions such as solvent, temperature, pressure, and catalyst loading may vary and should be optimized for each specific catalyst system.

  • Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), the chiral Ruthenium-ligand complex is prepared or dissolved in a suitable degassed solvent (e.g., dichloromethane, ethanol).

  • Reaction Setup: The substrate, this compound, is dissolved in a degassed solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then purged with hydrogen gas and pressurized to the desired level. The reaction mixture is stirred at a controlled temperature for the required duration.

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate the desired stereoisomer of methyl 2-(benzamidomethyl)-3-hydroxybutanoate.

Synthetic Pathways and Logical Flow

The synthesis of carbapenem antibiotics from this compound involves a series of well-defined steps. The following diagrams illustrate the logical flow of this process.

G cluster_0 Synthesis of the Chiral Intermediate cluster_1 Construction of the Carbapenem Core A This compound B Asymmetric Hydrogenation (e.g., Ru-BINAP or Biocatalyst) A->B Substrate C (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate B->C Product D Further Cyclization and Functional Group Manipulation C->D Key Intermediate E Carbapenem Antibiotic D->E Final Product G A Microorganism/Enzyme Library B Cultivation/Enzyme Preparation A->B C Biotransformation with This compound B->C D Sample Preparation (e.g., Liquid-Liquid Extraction) C->D E Chiral HPLC Analysis D->E F Determination of Diastereomeric and Enantiomeric Excess E->F G Selection of Optimal Biocatalyst F->G

References

"solubility and stability of Methyl 2-(benzamidomethyl)-3-oxobutanoate in common solvents"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(benzamidomethyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyfunctional molecule of significant interest in synthetic organic chemistry. Its structural features, which include a β-keto ester moiety and an amide group, make it a valuable intermediate in the synthesis of more complex, often biologically active molecules.[1] Notably, it serves as a key precursor in the synthesis of carbapenem antibiotics.[1][2] A thorough understanding of its solubility in common solvents and its chemical stability is crucial for its effective use in research and development, particularly in process chemistry and formulation development.

This technical guide provides a comprehensive overview of the available data and predicted behavior of this compound concerning its solubility and stability. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar compounds to provide estimations for its physicochemical properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties with precision.

Data Presentation: Solubility and Stability

The following tables summarize the estimated solubility and stability of this compound. It is important to note that where specific data for the target compound is unavailable, data from structurally analogous compounds has been used for estimation.

Table 1: Estimated Solubility of this compound in Common Solvents at Ambient Temperature

SolventPredicted SolubilityRationale / Analog Data
WaterSparingly SolubleStructurally similar compound ethyl benzoylacetate is reported to be insoluble in water.[3] Another analog, Methyl hippurate, has a reported solubility of 17.0 mg/mL.[4] Given the presence of polar functional groups, some limited aqueous solubility is expected.
EthanolSoluble / MiscibleEthyl benzoylacetate is miscible with alcohol.
MethanolSoluble / MiscibleThe compound is used in mobile phases containing methanol for HPLC analysis, indicating solubility.[2]
AcetoneSolubleExpected to be soluble based on its polarity and the general solvent properties of acetone.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetateSolubleEthyl acetate is used as an extraction solvent in the synthesis of related compounds, indicating good solubility.[5]

Table 2: Predicted Stability Profile of this compound

ConditionPotential Degradation PathwayPredicted StabilityRationale / Analog Data
Acidic (Aqueous)Hydrolysis of the methyl ester and amide bonds.Potentially UnstableN-acylated amino acid amides can be hydrolytically unstable under mild acidic conditions, with electron-rich acyl groups accelerating the reaction.[6][7]
Neutral (Aqueous)Slow hydrolysis of the ester.Moderately Stableβ-keto esters can undergo hydrolysis, though the rate is generally slow at neutral pH.[8]
Basic (Aqueous)Rapid hydrolysis (saponification) of the methyl ester.UnstableBase-promoted hydrolysis of esters is typically a rapid and irreversible reaction.[9][10]
OxidativeOxidation of the keto group and other susceptible moieties.Stability to be DeterminedThe molecule contains functional groups that could be susceptible to oxidation.
ThermalDecarboxylation upon hydrolysis; general thermal decomposition.Moderately Stable at Room Temperatureβ-keto acids, which can form upon hydrolysis, are known to be unstable and readily decarboxylate.[11]
PhotolyticPotential for degradation upon exposure to UV/Vis light.Stability to be DeterminedThe presence of aromatic and carbonyl chromophores suggests a potential for photosensitivity.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Ethyl Acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the withdrawn supernatant through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable stability-indicating HPLC method. Due to the keto-enol tautomerism of β-keto esters, which can cause poor peak shape in reversed-phase HPLC, consider using a mixed-mode column or adjusting mobile phase pH and temperature to improve chromatography.[12]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation:

    • Calculate the solubility (S) in mg/mL or g/L using the following formula:

      • S = (Concentration from HPLC) × (Dilution Factor)

Protocol 2: Stability Study under Forced Degradation Conditions

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a stability chamber at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Time Points:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a developed and validated stability-indicating HPLC-DAD/MS method. The method must be able to separate the parent compound from all degradation products.[13][14]

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Identify and characterize the major degradation products using the DAD spectra and MS data.

    • Determine the degradation kinetics (e.g., pseudo-first-order rate constants and half-life) for each stress condition.

Mandatory Visualization

The following diagram illustrates a common one-step synthesis of this compound, highlighting its role as a synthetic intermediate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_application Application MAA Methyl Acetoacetate Reaction Condensation MAA->Reaction NHB N-(hydroxymethyl)benzamide NHB->Reaction Product Methyl 2-(benzamidomethyl)- 3-oxobutanoate Reaction->Product Lewis Acid Catalyst Intermediate Key Intermediate for Carbapenem Synthesis Product->Intermediate Further Synthetic Steps

Caption: One-step synthesis of this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data for this compound is limited, the provided estimations based on structurally similar molecules offer a valuable starting point for experimental design. The detailed protocols for determining solubility and stability will enable the generation of precise data, facilitating process optimization, formulation development, and a deeper understanding of the chemical behavior of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a chiral building block of significant interest in pharmaceutical synthesis. Its stereoselective synthesis is crucial for the development of enantiomerically pure active pharmaceutical ingredients. This document outlines protocols for the stereoselective synthesis of this target molecule, focusing on asymmetric Mannich reactions, a powerful tool for the enantioselective formation of carbon-carbon bonds and the introduction of nitrogen-containing functional groups. While a direct, optimized protocol for this specific molecule is not extensively reported, this note provides a detailed, plausible synthetic route based on established asymmetric Mannich reactions of β-keto esters.

The proposed strategy involves the organocatalytic asymmetric Mannich reaction of methyl 3-oxobutanoate with a suitable imine precursor, followed by benzoylation to yield the desired product. Cinchona alkaloids, in particular, have been shown to be effective catalysts for such transformations, providing high yields and enantioselectivities[1].

Proposed Synthetic Strategy: Asymmetric Mannich Reaction

The key step in the proposed synthesis is the enantioselective addition of the enolizable methyl 3-oxobutanoate to an electrophilic imine species, catalyzed by a chiral organocatalyst. A subsequent N-benzoylation step will then furnish the final product.

Reaction Scheme:

A plausible approach is a three-component reaction or a two-step, one-pot reaction involving an in-situ generated N-acylimine or a related electrophile.

Data Presentation: Expected Performance of Cinchona Alkaloid Catalysts in Asymmetric Mannich Reactions of β-Keto Esters

The following table summarizes typical results obtained for the asymmetric Mannich reaction of β-keto esters with acyl imines using cinchona alkaloid catalysts, which can be considered as a benchmark for the proposed synthesis[1].

Catalyst (10 mol%)Substrate 1 (β-Keto Ester)Substrate 2 (Acyl Imine)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
CinchonineEthyl 2-methyl-3-oxobutanoateN-benzoylbenzaldimineToluene-2095>95:592
CinchonidineEthyl 3-oxo-3-phenylpropanoateN-benzoylbenzaldimineToluene-20991:196 (major)
CinchonineMethyl 3-oxobutanoateN-benzoyl-formaldimineToluene-20Expected >80N/AExpected >90

Data for Methyl 3-oxobutanoate with N-benzoyl-formaldimine is a projection based on similar reactions reported in the literature[1].

Experimental Protocols

Materials and Methods

  • Reagents: Methyl 3-oxobutanoate, N-(hydroxymethyl)benzamide (as a precursor to N-benzoyl-formaldimine), cinchonine, toluene (anhydrous), triethylamine, benzoyl chloride, dichloromethane, hydrochloric acid, sodium bicarbonate, magnesium sulfate, deuterated chloroform (for NMR).

  • Equipment: Schlenk flask, magnetic stirrer, stir bar, syringe, low-temperature bath (cryostat or Dewar with a suitable solvent), rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, chiral HPLC.

Protocol 1: One-Pot Asymmetric Mannich Reaction and Benzoylation

This protocol describes a hypothetical procedure based on known cinchona alkaloid-catalyzed Mannich reactions[1].

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cinchonine (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL) and cool the mixture to -20 °C using a low-temperature bath.

    • Add N-(hydroxymethyl)benzamide (1.2 mmol) to the flask. This will serve as the precursor for the in-situ generated N-benzoyl-formaldimine.

    • Stir the mixture for 15 minutes.

  • Mannich Reaction:

    • Slowly add methyl 3-oxobutanoate (1.0 mmol) to the cooled reaction mixture via syringe over 10 minutes.

    • Stir the reaction at -20 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is expected to be complete within 24-48 hours.

  • Work-up and Benzoylation (if starting with a different amine source):

    • This step is included for a more general protocol where the amine is not already benzoylated. If the intermediate amine is formed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in dichloromethane (10 mL) and add triethylamine (1.5 mmol).

    • Cool the mixture to 0 °C and slowly add benzoyl chloride (1.2 mmol).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G Workflow for Stereoselective Synthesis cluster_0 Reaction Setup cluster_1 Asymmetric Mannich Reaction cluster_2 Work-up and Purification cluster_3 Analysis A 1. Add Cinchonine (Catalyst) and Toluene B 2. Cool to -20 °C A->B C 3. Add N-(hydroxymethyl)benzamide B->C D 4. Add Methyl 3-oxobutanoate C->D E 5. Stir at -20 °C D->E F 6. Quench Reaction E->F G 7. Extraction and Drying F->G H 8. Column Chromatography G->H I 9. NMR and MS Analysis H->I J 10. Chiral HPLC for ee I->J

Caption: Proposed workflow for the stereoselective synthesis.

Diagram 2: Logical Relationship of Key Components

G Key Component Relationships M3O Methyl 3-oxobutanoate (Nucleophile) Catalyst Cinchonine (Chiral Catalyst) M3O->Catalyst Forms Chiral Enolate Imine N-benzoyl-formaldimine (Electrophile) Imine->Catalyst Activated Product Methyl 2-(benzamidomethyl) -3-oxobutanoate (Product) Catalyst->Product Catalyzes Formation

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate is a critical step in the synthesis of chiral β-hydroxy α-amino acid derivatives. These compounds are valuable intermediates for various pharmaceuticals, including carbapenem antibiotics. This document provides detailed protocols and application notes based on established catalytic systems for this stereoselective reduction. The primary product of this reaction is methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, a key precursor for β-lactam antibiotics.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from various catalytic systems used in the asymmetric hydrogenation of this compound. This allows for a direct comparison of catalyst performance under different conditions.

Catalyst/LigandSolventTemp (°C)Pressure (atm H₂)Time (h)Yield (%)de (%)ee (%)Reference
[RuI{(R)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)2510096949899[1]
[RuI{(S)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)2510096929898[1]
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Ethanol505018>999899[2][3]

Experimental Workflow

The general workflow for the asymmetric hydrogenation of this compound is depicted below. This process involves the preparation of the substrate and catalyst, the hydrogenation reaction under a controlled atmosphere, and subsequent product isolation and analysis.

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Substrate: Methyl 2-(benzamidomethyl) -3-oxobutanoate C Charge Autoclave with Substrate and Catalyst Solution A->C B Prepare Catalyst Solution: Ru-complex and Ligand in appropriate solvent B->C D Purge with H₂ C->D E Pressurize with H₂ and Heat D->E F Monitor Reaction Progress (e.g., TLC, HPLC) E->F G Cool and Depressurize F->G H Solvent Evaporation G->H I Purification (e.g., Column Chromatography) H->I J Characterization: NMR, HPLC for de/ee I->J

Caption: Experimental workflow for asymmetric hydrogenation.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using [RuI{(R)-binap}(p-cymene)]I Catalyst[1]

This protocol details the highly diastereoselective and enantioselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate using a cationic BINAP-ruthenium(II) complex.

Materials:

  • This compound

  • [RuI{(R)-binap}(p-cymene)]I catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

  • Analytical instruments (NMR, chiral HPLC)

Procedure:

  • Reactor Preparation: A glass liner is charged with this compound (1.0 mmol) and the catalyst [RuI{(R)-binap}(p-cymene)]I (0.01 mmol, 1 mol%).

  • Solvent Addition: A mixture of anhydrous dichloromethane and anhydrous methanol (9:1 v/v, 10 mL) is added to the glass liner.

  • Assembly and Purging: The glass liner is placed in a stainless-steel autoclave. The autoclave is sealed and then purged with hydrogen gas three times to remove any air.

  • Reaction: The autoclave is pressurized with hydrogen gas to 100 atm. The reaction mixture is stirred at 25 °C for 96 hours.

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate.

  • Analysis: The diastereomeric excess (de) and enantiomeric excess (ee) of the purified product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Expected Results:

  • Yield: 94%

  • Diastereomeric Excess (de): 98%

  • Enantiomeric Excess (ee): 99%

Protocol 2: Asymmetric Hydrogenation using Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) Catalyst[2][3]

This protocol employs Pregosin's hydrido complex for a highly efficient and stereoselective hydrogenation.

Materials:

  • This compound

  • Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) catalyst

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

  • Analytical instruments (NMR, chiral HPLC)

Procedure:

  • Reactor Preparation: In a glovebox, a glass vial is charged with the substrate, this compound (0.1 mmol), and the catalyst, Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) (0.001 mmol, 1 mol%).

  • Solvent Addition: Anhydrous ethanol (1 mL) is added to the vial.

  • Assembly and Purging: The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.

  • Reaction: The autoclave is pressurized with hydrogen gas to 50 atm and placed in a pre-heated oil bath at 50 °C. The reaction is stirred for 18 hours.

  • Work-up: The autoclave is cooled to room temperature and then carefully depressurized. The solvent is removed in vacuo.

  • Analysis: The conversion, diastereomeric excess (de), and enantiomeric excess (ee) are determined from the crude product by ¹H NMR and chiral HPLC analysis.

Expected Results:

  • Conversion: >99%

  • Diastereomeric Excess (de): 98%

  • Enantiomeric Excess (ee): 99%

Discussion

Both protocols provide excellent stereoselectivity for the synthesis of the desired syn-(2S,3R) product. The choice of catalyst and reaction conditions can be tailored based on the availability of the specific ruthenium complex and the desired operational parameters (e.g., pressure and temperature). The BINAP-based catalyst operates at a higher pressure but at room temperature, while the DTBM-Segphos-based catalyst requires a lower pressure but elevated temperature. Both methods demonstrate the robustness of ruthenium-catalyzed asymmetric hydrogenation for producing valuable chiral intermediates for the pharmaceutical industry. The synthesis of β-hydroxy-α-amino acids through such dynamic kinetic resolutions is a powerful tool for constructing two adjacent stereocenters in a single step.[4]

References

Application Notes and Protocols: Methyl 2-(benzamidomethyl)-3-oxobutanoate in Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(benzamidomethyl)-3-oxobutanoate as a pivotal intermediate in the synthesis of carbapenem antibiotics. The information compiled herein is intended to guide researchers in the efficient synthesis and utilization of this key building block for the development of novel antibacterial agents.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The synthesis of the carbapenem core structure often relies on the stereoselective construction of a bicyclic ring system. This compound has emerged as a critical starting material in this endeavor, serving as a versatile precursor to the key azetidinone intermediate, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. This azetidinone contains the necessary stereochemistry and functional groups for elaboration into the final carbapenem antibiotic.

The synthetic strategy discussed involves a three-stage process:

  • Synthesis of this compound: A convenient one-step synthesis provides the foundational β-keto ester.

  • Asymmetric Reduction: Stereoselective reduction of the keto group yields the corresponding syn-β-hydroxy ester, a crucial step for establishing the correct stereochemistry.

  • Cyclization to the Azetidinone Core: Intramolecular cyclization of the hydroxy ester derivative affords the key β-lactam (azetidinone) intermediate.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of the carbapenem precursor from this compound.

Table 1: Synthesis of this compound

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)PurityReference
1Methyl acetoacetate, N-(hydroxymethyl)benzamideBF₃·OEt₂Methylene chloride0-5 then rt2.568Recrystallized[1][2]

Table 2: Asymmetric Reduction of this compound

MethodSubstrateCatalyst/BiocatalystSolventDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
BiocatalyticThis compoundBurkholderia gladioli ZJB-12126Not specifiedNot specifiedNot specified for (2S, 3R)-MBHB[3]
CatalyticThis compoundRu(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)EthanolHighHigh[2]

Table 3: Cyclization to (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

PrecursorReagentsSolventYield (%)Reference
(2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate derivativeGrignard Reagent (e.g., MeMgBr)THFNot specifiedGeneral method

Note: Specific yield for the cyclization step from the hydroxybutyrate derived from the title compound is not explicitly detailed in the provided search results, but this represents a common synthetic step.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a convenient one-step synthesis.[1][2]

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methylene chloride (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a stirred mixture of methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.0 eq) in methylene chloride, cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add boron trifluoride etherate (2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

  • Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (1:1) to yield pure this compound.

Asymmetric Reduction to (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB)

This protocol describes a general approach for the stereoselective reduction. Specific conditions may vary depending on the chosen catalyst or biocatalyst.

A. Biocatalytic Reduction (General Concept): [3]

  • Culture a suitable microorganism (e.g., Burkholderia gladioli ZJB-12126) capable of stereoselectively reducing the keto group.

  • To the culture medium, add this compound.

  • Incubate the reaction under optimized conditions (temperature, pH, agitation).

  • Monitor the reaction progress using chiral HPLC.

  • Once the reaction is complete, extract the product from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by chromatography to obtain the desired (2S, 3R)-MBHB.

B. Catalytic Asymmetric Hydrogenation (General Concept): [2]

  • In an appropriate reaction vessel, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add a chiral ruthenium catalyst, such as Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration and concentrate the solvent.

  • Purify the product by column chromatography to yield the desired syn-hydroxy ester.

Cyclization to (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

This protocol outlines the general steps for the formation of the β-lactam ring from the protected hydroxy ester.

Prerequisite: The hydroxyl and amino groups of the (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate need to be appropriately protected (e.g., silylation of the hydroxyl group) and the benzamido group may be cleaved or modified prior to cyclization.

Materials:

  • Protected (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate derivative

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the protected β-hydroxy-γ-amino ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add the Grignard reagent (e.g., MeMgBr, typically 2-3 equivalents) to the solution.

  • Stir the reaction mixture at the low temperature for a specified period, then allow it to warm to room temperature.

  • Monitor the reaction for the formation of the β-lactam ring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired azetidinone.

  • The acetoxy group at the C4 position is typically introduced in a subsequent step.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Cyclization and Derivatization cluster_3 Final Product Methyl Acetoacetate Methyl Acetoacetate This compound This compound Methyl Acetoacetate->this compound BF3.OEt2 N-(hydroxymethyl)benzamide N-(hydroxymethyl)benzamide N-(hydroxymethyl)benzamide->this compound MBHB (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate This compound->MBHB Biocatalyst or Chiral Ru-catalyst Azetidinone (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one MBHB->Azetidinone Protection, Cyclization (e.g., Grignard), Acetoxylation Carbapenem Antibiotic Carbapenem Antibiotic Azetidinone->Carbapenem Antibiotic Further Elaboration

Caption: Synthetic pathway from starting materials to a carbapenem antibiotic.

Experimental_Workflow start Start synthesis Synthesis of this compound Mix Reactants Add Catalyst at 0-5°C React at RT Workup & Purify start->synthesis reduction Asymmetric Reduction Dissolve Substrate Add Catalyst/Biocatalyst Hydrogenate/Incubate Extract & Purify synthesis->reduction cyclization Cyclization to Azetidinone Protect Functional Groups Add Grignard Reagent Quench Reaction Extract & Purify reduction->cyclization analysis Characterization NMR MS HPLC Melting Point cyclization->analysis end End analysis->end

Caption: Experimental workflow for carbapenem precursor synthesis.

Logical_Relationship Intermediate This compound Precursor Azetidinone Intermediate Intermediate->Precursor is a key precursor to FinalProduct Carbapenem Antibiotic Precursor->FinalProduct is a core building block for

Caption: Relationship between the key intermediate and the final product.

References

Application Note: Chiral HPLC Analysis of Methyl 2-(benzamidomethyl)-3-oxobutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate (BMOB) is a key intermediate in the synthesis of various pharmaceutical compounds, including building blocks for penems and carbapenems.[1][2] The stereochemistry of this molecule is crucial for the efficacy and safety of the final drug product. Therefore, a reliable and efficient analytical method for the separation and quantification of its enantiomers is essential. This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the stereoselective determination of BMOB enantiomers.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralpak AY-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)[1][2]

  • Solvents: HPLC grade n-hexane, methanol, isopropanol, and ethanol are necessary for the mobile phase preparation.[2]

  • Sample Preparation: Ethyl acetate for liquid-liquid extraction.[1][2]

  • Chemicals: Racemic this compound (BMOB) standard.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic BMOB in a suitable organic solvent (e.g., methanol or isopropanol). Further dilute with the mobile phase to create a series of calibration standards. The linear calibration curves for BMOB isomers have been established in the concentration range of 50-5000 μg/mL.[1]

  • Sample Preparation (from a biotransformation mixture):

    • Perform a liquid-liquid extraction of the sample using ethyl acetate as the extraction solvent.[1][2]

    • Evaporate the organic layer to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system. Extraction recoveries for BMOB isomers have been reported to be in the range of 91.6% to 94.1%.[1][2]

2. HPLC Method

A chiral HPLC method was developed for the stereoselective determination of BMOB.[1] The chiral separation of BMOB enantiomers was achieved within 12 minutes on a Chiralpak AY-H column.[1][2]

ParameterCondition
Column Chiralpak AY-H
Mobile Phase A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Ambient or controlled (e.g., 25 °C).
Detection Wavelength UV detection, wavelength to be determined based on the UV absorbance spectrum of BMOB.
Injection Volume 10 - 20 µL.

3. Method Validation

The analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions of varying concentrations. The method demonstrated good linearity in the concentration range of 50-5000 μg/mL for BMOB isomers.[1]

  • Precision: Evaluated by repeated injections of the same sample. Intra-day and inter-day precision and accuracy were reported to be below 15% for all isomers, as evaluated by relative standard deviations (RSDs) and relative errors (REs).[1]

  • Accuracy: Determined by spike-recovery experiments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Specificity: The ability of the method to exclusively measure the analytes of interest in the presence of other components.

Data Presentation

Table 1: Chromatographic Parameters for Chiral Separation of BMOB Enantiomers

ParameterValueReference
Chiral Stationary PhaseChiralpak AY-H[1][2]
Analysis Time< 12 minutes[1][2]

Table 2: Method Validation Summary

ParameterResultReference
Linearity Range50-5000 μg/mL[1]
Intra-day and Inter-day Precision (RSD)< 15%[1]
Accuracy (RE)< 15%[1]
Extraction Recovery91.6 - 94.1%[1][2]

Experimental Workflow Diagram

G Experimental Workflow for Chiral HPLC Analysis of BMOB Enantiomers cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Standard Prepare Racemic BMOB Standard Solutions Injection Inject Sample into HPLC Standard->Injection Sample Sample Collection (e.g., from Biotransformation) Extraction Liquid-Liquid Extraction with Ethyl Acetate Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Filtration->Injection Separation Chromatographic Separation on Chiralpak AY-H Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation

Caption: Workflow for the chiral HPLC analysis of BMOB enantiomers.

This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers. The detailed methodology and validation data demonstrate a robust and reliable method suitable for quality control and research in the pharmaceutical industry.

References

Application Notes: Asymmetric Biocatalysis of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a prochiral β-keto ester that serves as a valuable building block in organic synthesis. The asymmetric biocatalytic reduction of its β-keto group yields optically active methyl 2-(benzamidomethyl)-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, notably β-lactam antibiotics such as penems and carbapenems.[1][2] Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for this transformation.[3][4]

This document provides an overview of the application of ketoreductases (KREDs), specifically short-chain alcohol dehydrogenases (SDRs), for the asymmetric reduction of this compound. The focus is on the use of enzymes from Burkholderia gladioli, which have demonstrated high diastereo- and enantioselectivity in this dynamic kinetic asymmetric transformation.[5][6]

Principle of the Reaction

The core of this application is the stereoselective reduction of the ketone functionality in this compound to a secondary alcohol. This reaction is catalyzed by a ketoreductase, an oxidoreductase enzyme that utilizes a nicotinamide cofactor, typically NADPH or NADH, as a hydride source. The enzyme's chiral active site directs the hydride attack to one of the prochiral faces of the ketone, leading to the formation of a specific stereoisomer of the corresponding β-hydroxy ester.

The reaction of interest is the dynamic kinetic asymmetric transformation of this compound to (2S, 3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate.[1] A cofactor regeneration system is often employed to recycle the expensive nicotinamide cofactor, making the process more economically viable.[7]

Featured Biocatalyst: Short-Chain Dehydrogenases from Burkholderia gladioli

Recent research has highlighted the potential of short-chain alcohol dehydrogenases from Burkholderia gladioli for the asymmetric reduction of this compound.[5][6] A specific strain, Burkholderia gladioli ZJB-12126, has been identified as capable of reducing the substrate to the desired (2S, 3R)-MBHB stereoisomer with high selectivity.[1] These enzymes have shown robustness and high enantio- and diastereo-selectivity, making them excellent candidates for this biocatalytic process.[5][6]

Quantitative Data Summary

The following tables summarize the performance of the biocatalytic reduction and the analytical parameters for monitoring the reaction.

Table 1: Performance of Burkholderia gladioli in the Asymmetric Reduction of this compound

BiocatalystSubstrate ConcentrationConversion (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)Product StereoisomerReference
Burkholderia gladioli ZJB-12126Not specifiedHighHighHigh(2S, 3R)-MBHB[1]
Short-chain alcohol dehydrogenases from Burkholderia gladioliNot specifiedHighHighestHighestNot specified[5][6]

Note: Specific quantitative values for conversion, de%, and ee% were not available in the provided search abstracts. "High" or "Highest" indicates the qualitative description from the source.

Table 2: Analytical Parameters for Chiral HPLC Method

ParameterValueReference
HPLC ColumnChiralpak AY-H[1]
Analysis Time< 12 min[1]
Linearity Range (BMOB & MBHB isomers)50-5000 µg/mL[1]
Extraction Recovery (BMOB & MBHB isomers)91.6 - 94.1%[1]
Intra-day and Inter-day Precision (RSD)< 15%[1]
Accuracy (RE)< 15%[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Bioreduction

This protocol outlines a general method for the enzymatic reduction of this compound using a ketoreductase.

Materials:

  • This compound (substrate)

  • Ketoreductase (e.g., from Burkholderia gladioli)

  • NADPH or NADH (cofactor)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Phosphate buffer (pH 6.0-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

Procedure:

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • In the reaction vessel, dissolve the substrate, this compound, in a minimal amount of a water-miscible co-solvent if necessary, and then add it to the buffer.

  • Add the ketoreductase enzyme to the reaction mixture.

  • Add the nicotinamide cofactor (NADPH or NADH).

  • If using a cofactor regeneration system, add the components (e.g., glucose and glucose dehydrogenase).

  • Incubate the reaction mixture at a controlled temperature (e.g., 15-40 °C) with agitation for a specified period (e.g., 2-24 hours).[8]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC (see Protocol 2).

  • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer. Separate the organic layer and dry it over an anhydrous salt (e.g., Na2SO4).

  • Evaporate the solvent to obtain the crude product.

  • Purify the product if necessary using techniques such as column chromatography.

Protocol 2: Chiral HPLC Analysis of Reaction Components

This protocol describes the analytical method for separating and quantifying the substrate and the stereoisomers of the product.

Materials:

  • Chiral HPLC system with a UV detector

  • Chiralpak AY-H column

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol)

  • Standards of this compound and the different stereoisomers of methyl 2-(benzamidomethyl)-3-hydroxybutanoate.

  • Ethyl acetate for sample preparation

Procedure:

  • Prepare the mobile phase and equilibrate the Chiralpak AY-H column until a stable baseline is achieved.

  • Prepare a calibration curve by injecting known concentrations of the standards.

  • For reaction samples, dilute an aliquot of the reaction mixture with the mobile phase or extract with ethyl acetate as described in the reference.[1]

  • Inject the prepared sample into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of all components (typically less than 12 minutes).[1]

  • Identify the peaks corresponding to the substrate and the product stereoisomers by comparing their retention times with those of the standards.

  • Quantify the concentration of each component using the calibration curve.

  • Calculate the conversion, diastereomeric excess (de), and enantiomeric excess (ee) using the peak areas.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation A Prepare Phosphate Buffer B Dissolve Substrate A->B C Add KRED & Cofactor B->C D Incubate with Agitation (15-40°C, 2-24h) C->D E Monitor by HPLC D->E F Quench & Extract E->F G Dry & Evaporate F->G H Purify Product G->H

Caption: Experimental workflow for the asymmetric biocatalysis.

reaction_pathway sub This compound prod (2S, 3R)-Methyl 2-(benzamidomethyl)-3-hydroxybutanoate sub->prod Asymmetric Reduction kred Ketoreductase (e.g., from Burkholderia gladioli) sub->kred nadph NADPH + H+ nadp NADP+ nadph->nadp nadph->kred kred->prod kred->nadp

Caption: Biocatalytic reduction pathway.

References

Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the qualitative and quantitative analysis of β-keto esters. These techniques are pivotal in drug discovery and development for characterizing molecular structures, determining purity, and studying dynamic processes such as keto-enol tautomerism.[1][2][3][4]

Introduction to Spectroscopic Analysis of β-Keto Esters

β-Keto esters are a class of organic compounds containing a ketone functional group at the β-position relative to an ester group. This structural arrangement imparts unique chemical reactivity and exists in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[5] NMR and IR spectroscopy are powerful tools for elucidating the structural features of these tautomers and quantifying their relative abundance.[5][6]

Keto-Enol Tautomerism:

The intramolecular chemical equilibrium between the keto and enol isomers is a hallmark of β-keto esters.[6] The α-hydrogen, situated between the two carbonyl groups, is acidic, facilitating the formation of the enol tautomer.[6] The enol form is stabilized by π-system conjugation and intramolecular hydrogen bonding.[6][7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands for β-Keto Esters

The IR spectrum of a β-keto ester will display characteristic absorption bands for both the keto and enol tautomers if both are present in significant amounts.

Functional Group Vibrational Mode Keto Form (cm⁻¹) ** Enol Form (cm⁻¹) **Reference(s)
Carbonyl (Ester)C=O Stretch1750-1735~1650 (conjugated & H-bonded)[7][8][9][10]
Carbonyl (Ketone)C=O Stretch1725-1705-[7][11]
Carbon-Carbon Double BondC=C Stretch-1640-1610[12]
Carbon-Oxygen Single BondC-O Stretch1300-10001300-1000[8][9]
HydroxylO-H Stretch-3200-2500 (broad, due to H-bonding)[7]

Note: The exact frequencies can vary depending on the molecular structure, solvent, and sample concentration.

Interpreting IR Spectra of β-Keto Esters
  • Keto Form: The presence of two distinct carbonyl absorption bands, one for the ester (around 1740 cm⁻¹) and one for the ketone (around 1715 cm⁻¹), is indicative of the keto tautomer.[7]

  • Enol Form: The enol form is characterized by a broad O-H stretching band in the 3200-2500 cm⁻¹ region, a conjugated C=C stretching band around 1640-1610 cm⁻¹, and a single, lower frequency C=O stretching band (from the ester) around 1650 cm⁻¹ due to conjugation and intramolecular hydrogen bonding.[7][12] The weakening of the C=O bond strength in the enol form leads to this shift to a lower wavenumber.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for the analysis of β-keto esters.

¹H NMR Spectroscopy

Proton NMR allows for the direct observation and quantification of the keto and enol tautomers because the interconversion between them is slow on the NMR timescale.[5][6]

Characteristic ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s) Keto Form (δ, ppm) Enol Form (δ, ppm) Multiplicity Reference(s)
Enolic OH-12.0-13.0Singlet (broad)[13]
Vinylic CH-4.8-5.1Singlet[14]
α-CH₂3.3-3.6-Singlet[15]
Ester O-CH₂4.1-4.34.1-4.3Quartet[8]
Ester CH₃1.2-1.41.2-1.4Triplet[8]
Ketone CH₃2.1-2.31.9-2.1Singlet[8]

Quantitative Analysis using ¹H NMR:

The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to unique protons of each tautomer.[6] For example, the ratio of the integral of the α-CH₂ signal (keto form) to the integral of the vinylic CH signal (enol form) can be used to calculate the percentage of each tautomer.[6]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Characteristic ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Keto Form (δ, ppm) Enol Form (δ, ppm) Reference(s)
Ketone C=O200-205-[16][17]
Ester C=O167-170~175[16][18]
Enolic C=O-170-175
Vinylic C-O-160-165
Vinylic C-H-90-95
α-CH₂45-50-[15]
Ester O-CH₂60-6260-62[18]
Ester CH₃~14~14[18]
Ketone CH₃~30~20

Experimental Protocols

Protocol for IR Spectroscopy Analysis
  • Sample Preparation:

    • Neat Liquid: If the β-keto ester is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Prepare a 5-10% solution of the β-keto ester in a suitable solvent (e.g., chloroform, carbon tetrachloride). The solvent should be transparent in the IR region of interest.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan using the pure solvent or empty salt plates.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the keto and enol forms as detailed in the tables above.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the β-keto ester.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent can influence the keto-enol equilibrium.[5][19]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the relevant signals in the ¹H NMR spectrum to determine the relative concentrations of the keto and enol tautomers.[6]

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms.

Visualizations

Keto_Enol_Tautomerism Keto Keto Tautomer Enol Enol Tautomer Keto->Enol [H⁺] or [OH⁻] Enol->Keto

Caption: Keto-enol tautomerism of a β-keto ester.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (Neat Liquid or Solution) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (Background Correction) Sample->Process Identify Identify Characteristic Bands (C=O, O-H, C=C) Process->Identify

Caption: Workflow for IR spectroscopy analysis.

NMR_Spectroscopy_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis Prep_NMR Dissolve Sample in Deuterated Solvent Lock Lock & Shim Prep_NMR->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 Process_NMR Process Spectra (FT, Phasing, Referencing) Acquire_H1->Process_NMR Acquire_C13->Process_NMR Assign Assign Signals Process_NMR->Assign Quantify Quantify Tautomers (¹H Integration) Assign->Quantify

Caption: Workflow for NMR spectroscopy analysis.

References

Application Notes and Protocols: One-Step Synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the efficient one-step synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in the synthesis of carbapenem antibiotics.[1][2][3] The described method is a convenient and scalable process that proceeds under mild reaction conditions, making it suitable for large-scale industrial production.[1][2] The protocol details the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, yielding the target compound in good yield.[1][2]

Introduction

This compound is a valuable building block in pharmaceutical synthesis, particularly in the production of carbapenems, a class of broad-spectrum β-lactam antibiotics.[1][3] Traditional multi-step syntheses of this compound often involve harsh reagents and complex purification procedures, limiting their industrial applicability.[2] The one-step protocol presented here offers a significant improvement by providing a direct and efficient route to the desired product. This method avoids the use of hazardous materials and chromatographic purification, rendering the process more cost-effective and environmentally friendly.[1][2]

Data Presentation

The following table summarizes the quantitative data for the one-step synthesis of this compound.

ParameterValueReference
Reactants
Methyl Acetoacetate1.16 kg (10 mol)[1]
N-(hydroxymethyl)benzamide1.51 kg (10 mol)[1]
Catalyst
Boron Trifluoride Etherate (BF₃·OEt₂)2.5 L (20 mol)[1]
Reaction Conditions
Initial Temperature0-5 °C[1][2]
Reaction Temperature25 ± 3 °C[1]
Reaction Time2.5 hours[1][2]
Product Yield and Purity
Final Product Mass1.69 kg[2]
Yield68%[1][2]
Purification MethodRecrystallization[1][2]

Experimental Protocol

This protocol is based on a successfully scaled-up synthesis.[2]

Materials:

  • Methyl acetoacetate (3) (1.16 kg, 10 mol)

  • N-(hydroxymethyl)benzamide (6) (1.51 kg, 10 mol)

  • Boron trifluoride etherate solution (BF₃·OEt₂) (2.5 L, 20 mol)

  • Sodium bicarbonate

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • n-Hexane

  • Water

Equipment:

  • Large reaction vessel equipped with a mechanical stirrer and a dropping funnel

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine methyl acetoacetate (1.16 kg, 10 mol) and N-(hydroxymethyl)benzamide (1.51 kg, 10 mol).[1]

  • Cooling: Cool the mixture to 0 °C using an ice bath.[1]

  • Catalyst Addition: With vigorous stirring, slowly add the boron trifluoride etherate solution (2.5 L, 20 mol) dropwise to the reaction mixture.[1] Maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 1 hour.[1]

  • Reaction: After the complete addition of the catalyst, allow the reaction mixture to warm to room temperature (25 ± 3 °C) and continue stirring for 2.5 hours.[1]

  • Work-up:

    • Quench the reaction by carefully adding the reaction mixture to a solution of sodium bicarbonate (3.0 kg) in water (6 L).[2]

    • Mix thoroughly and allow the layers to separate.

    • Extract the aqueous layer twice with methylene chloride (3 L each time).[2]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

  • Purification:

    • Remove the solvent from the dried organic phase under reduced pressure using a rotary evaporator.[2]

    • Recrystallize the resulting residue from a 1:1 mixture of ethyl acetate and n-hexane to yield pure this compound (1.69 kg, 68% yield).[1][2]

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the one-step synthesis of this compound.

reaction_pathway Reaction Pathway for the Synthesis of this compound MAA Methyl Acetoacetate Product This compound MAA->Product NHB N-(hydroxymethyl)benzamide NHB->Product Catalyst BF₃·OEt₂ Catalyst->Product +

Caption: Chemical reaction for the one-step synthesis.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mix 1. Mix Methyl Acetoacetate and N-(hydroxymethyl)benzamide Cool 2. Cool to 0 °C Mix->Cool Add_Catalyst 3. Add BF₃·OEt₂ (T < 5 °C) Cool->Add_Catalyst Stir 4. Stir at 25 °C for 2.5h Add_Catalyst->Stir Quench 5. Quench with NaHCO₃ solution Stir->Quench Extract 6. Extract with CH₂Cl₂ Dry 7. Dry organic phase Evaporate 8. Evaporate solvent Dry->Evaporate Recrystallize 9. Recrystallize from Ethyl Acetate/n-Hexane Final_Product Final Product Recrystallize->Final_Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Synthesis of β-Lactam Antibiotic Precursors using Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-(benzamidomethyl)-3-oxobutanoate (BMOB) in the synthesis of key precursors for β-lactam antibiotics, particularly carbapenems. The following sections detail the synthetic pathways, experimental procedures, and quantitative data for the transformation of BMOB into valuable intermediates.

Introduction

This compound (BMOB) is a critical building block in the asymmetric synthesis of carbapenem antibiotics. Its polyfunctional nature allows for stereoselective transformations to introduce the required chirality in the final antibiotic structure. A key step in this synthetic route is the stereoselective reduction of the keto group of BMOB to yield (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB). This chiral alcohol is then cyclized to form the core β-lactam ring structure, specifically 4-acetoxyazetidin-2-one, a versatile intermediate for a wide range of penem and carbapenem antibiotics.[1][2] This document outlines the synthesis of BMOB, its reduction via chemical and biocatalytic methods, and the subsequent cyclization to the azetidinone core.

Overall Synthetic Pathway

The general synthetic route from methyl acetoacetate to the β-lactam core is depicted below.

Synthesis_Pathway cluster_0 Synthesis of BMOB cluster_1 Reduction of BMOB cluster_2 Cyclization to β-Lactam Core Methyl Acetoacetate Methyl Acetoacetate BMOB_synthesis Methyl Acetoacetate->BMOB_synthesis Lewis Acid (BF3·OEt2) N-(hydroxymethyl)benzamide N-(hydroxymethyl)benzamide N-(hydroxymethyl)benzamide->BMOB_synthesis This compound (BMOB) This compound (BMOB) BMOB This compound (BMOB) This compound (BMOB)->BMOB BMOB_synthesis->this compound (BMOB) MBHB (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB) BMOB->MBHB Reduction (Chemical or Biocatalytic) MBHB_cyc (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB) MBHB->MBHB_cyc Azetidinone 4-acetoxyazetidin-2-one MBHB_cyc->Azetidinone Multi-step cyclization

Caption: Overall synthetic pathway from starting materials to the 4-acetoxyazetidin-2-one core.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (BMOB)

This protocol describes a convenient one-pot synthesis of BMOB, which is amenable to large-scale production.[1]

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.1 eq) in ethyl acetate at 0 °C, add boron trifluoride etherate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: ~68%[1]

Protocol 2: Chemical Reduction of BMOB to (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB)

This protocol details the non-stereoselective reduction of BMOB using sodium borohydride to produce a mixture of diastereomers of MBHB.[1] For asymmetric synthesis, a biocatalytic approach (Protocol 3) is preferred.

Materials:

  • This compound (BMOB)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve BMOB (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the careful addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude MBHB.

  • Purify the product by silica gel chromatography (eluent: ethyl acetate/hexane gradient).

Protocol 3: Biocatalytic Reduction of BMOB to (2S, 3R)-MBHB

This protocol outlines the highly stereoselective reduction of BMOB using a whole-cell biocatalyst, such as Burkholderia gladioli, to produce the desired (2S, 3R)-MBHB isomer.[2]

Materials:

  • Burkholderia gladioli cells (or a recombinant E. coli expressing the appropriate ketoreductase)

  • This compound (BMOB)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of Burkholderia gladioli cells in the phosphate buffer.

  • To this suspension, add glucose (e.g., 1.5 eq) and the substrate BMOB (1.0 eq), which may be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

  • Monitor the conversion and diastereoselectivity by High-Performance Liquid Chromatography (HPLC) using a chiral column.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2S, 3R)-MBHB.

  • Further purification can be achieved by column chromatography if required.

Protocol 4: Synthesis of 4-Acetoxyazetidin-2-one from MBHB

The cyclization of MBHB to 4-acetoxyazetidin-2-one is a multi-step process that typically involves activation of the hydroxyl group, cyclization to the β-lactam ring, and subsequent functional group manipulations. The following is a generalized representation of a possible synthetic route.

Generalized Multi-step Procedure:

  • Protection of the amine: The benzamido group of MBHB is often hydrolyzed and the resulting amine is protected with a suitable protecting group (e.g., Boc, Cbz).

  • Saponification: The methyl ester is saponified to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Cyclization: The β-amino acid is then cyclized to form the β-lactam ring using a dehydrating agent (e.g., a carbodiimide) or by forming an activated ester followed by intramolecular cyclization.

  • Functionalization at C4: The resulting β-lactam is then functionalized at the C4 position to introduce the acetoxy group. This can be achieved through various methods, such as oxidation of a 4-thio derivative or direct acetoxylation.

A more direct route involves a [2+2] cycloaddition, which is a common industrial method for producing the 4-acetoxyazetidin-2-one core, but does not start from BMOB.

Data Presentation

Reaction Step Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Diastereomeric/Enantiomeric Excess Reference
Synthesis of BMOB Methyl acetoacetate, N-(hydroxymethyl)benzamideBF₃·OEt₂Ethyl acetate0 to RT12-16~68N/A[1]
Chemical Reduction of BMOB BMOBNaBH₄Methanol0 to RT3High (unspecified)Mixture of diastereomers[1]
Biocatalytic Reduction of BMOB BMOBBurkholderia gladioliPhosphate Buffer3024-48>95>99% de, >99% ee for (2S, 3R)[2]

Visualizations

Experimental Workflow for BMOB Synthesis and Reduction

Experimental_Workflow cluster_synthesis BMOB Synthesis cluster_reduction MBHB Formation (Reduction) s1 Mix Reactants (Methyl acetoacetate, N-(hydroxymethyl)benzamide) s2 Add Catalyst (BF3·OEt2) s1->s2 s3 Reaction (12-16h, RT) s2->s3 s4 Work-up & Purification s3->s4 r1 Dissolve BMOB s4->r1 BMOB Product r2 Add Reducing Agent (e.g., NaBH4 or Biocatalyst) r1->r2 r3 Reaction (Time and Temp vary) r2->r3 r4 Work-up & Purification r3->r4

Caption: Workflow for the synthesis of BMOB and its subsequent reduction to MBHB.

Logical Relationship of Key Intermediates

Logical_Relationship BMOB This compound (BMOB) MBHB (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB) BMOB->MBHB Stereoselective Reduction Azetidinone 4-acetoxyazetidin-2-one MBHB->Azetidinone Cyclization & Functionalization Carbapenems Carbapenem Antibiotics Azetidinone->Carbapenems Further Elaboration

Caption: Key intermediates in the synthesis of carbapenem antibiotics from BMOB.

References

Application Notes and Protocols for the Large-Scale Production of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzamidomethyl)-3-oxobutanoate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals, most notably carbapenem antibiotics.[1][2] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides an overview of the primary large-scale production methods for this compound, with detailed protocols and comparative data to aid in process development and optimization.

Production Methods Overview

Two main strategies are employed for the large-scale synthesis of this compound: a traditional multi-step batch synthesis and a more modern, streamlined one-step batch process. While continuous flow chemistry presents a potential future direction for optimization, batch synthesis remains the predominant method in current industrial practice.[2]

1. Three-Step Synthesis (Conventional Method): This route involves the initial formation of an enamine from methyl acetoacetate, followed by a reaction with an activated benzamide species, and finally, a reduction to yield the target molecule. This method is often characterized by harsh reaction conditions and multiple intermediate isolation steps, which can impact overall yield and efficiency.

2. One-Step Synthesis (Preferred Method): A more contemporary and efficient approach involves the direct condensation of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst.[1] This method is favored for its milder reaction conditions, reduced number of steps, and amenability to large-scale production, with reported yields of 68% on a multi-kilogram scale.

Comparative Data of Production Methods

The following table summarizes the key quantitative parameters for the different synthesis methods.

ParameterThree-Step SynthesisOne-Step Synthesis
Number of Steps 31
Key Reagents Methyl acetoacetate, Benzylamine, Reducing agentsMethyl acetoacetate, N-(hydroxymethyl)benzamide, BF3·OEt2
Reported Yield Variable (generally lower)~68%
Reaction Conditions Often harsh (e.g., high temperatures)Mild (0-25 °C)
Process Amenability Complex, multiple isolationsStreamlined, suitable for large-scale

Experimental Protocols

Protocol 1: Large-Scale One-Step Synthesis of this compound

This protocol is a representative procedure for a large-scale batch synthesis based on the convenient one-step method.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control and agitation

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Filtration and drying equipment

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF3·OEt2)

  • Ethyl acetate

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charging Reactants: Charge the reactor with methyl acetoacetate and N-(hydroxymethyl)benzamide.

  • Cooling: Cool the reactor contents to 0-5 °C with agitation.

  • Catalyst Addition: Slowly add boron trifluoride etherate via the addition funnel, maintaining the internal temperature between 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (typically 1:1 ratio) to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Protocol 2: General Outline for Three-Step Synthesis

A detailed, scalable protocol for the three-step synthesis is less commonly reported due to the preference for the one-step method. However, the general sequence is as follows:

  • Step 1: Enamine Formation: Reaction of methyl acetoacetate with a suitable amine (e.g., benzylamine) to form the corresponding enamine. This step typically requires removal of water.

  • Step 2: Acylation/Alkylation: Reaction of the enamine intermediate with an activated benzamide derivative.

  • Step 3: Hydrolysis/Reduction: Hydrolysis of the resulting intermediate and subsequent reduction to yield the final product. This step often involves catalytic hydrogenation.

Visualizations

Reaction Pathway for One-Step Synthesis

G Figure 1: Reaction pathway for the one-step synthesis. MAA Methyl Acetoacetate Product This compound MAA->Product Condensation NHB N-(hydroxymethyl)benzamide NHB->Product BF3 BF3·OEt2 (Lewis Acid) BF3->Product

Caption: One-step synthesis of the target compound.

Experimental Workflow for Large-Scale Batch Production

G Figure 2: Workflow for large-scale batch production. Start Start ReactorPrep Reactor Preparation Start->ReactorPrep Charging Charging Reactants ReactorPrep->Charging Reaction Reaction & Monitoring Charging->Reaction Workup Quenching & Extraction Reaction->Workup Purification Crystallization & Filtration Workup->Purification Drying Vacuum Drying Purification->Drying End Final Product Drying->End

References

Application Notes and Protocols for Determining the Purity of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for determining the purity of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceuticals, including carbapenem antibiotics.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been compiled to assist in the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. Both chiral and non-chiral methods can be employed to determine enantiomeric excess and overall purity.

Chiral HPLC for Stereoselective Determination

This method is crucial for determining the stereoisomeric purity of this compound, particularly in asymmetric synthesis processes. An improved chiral HPLC method has been developed for the stereoselective determination of 2-benzamidomethyl-3-oxobutanoate (BMOB).[2]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AY-H column.

  • Mobile Phase: A suitable mixture of n-hexane, methanol, isopropanol, and ethanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a suitable solvent like methanol.

    • Perform liquid-liquid extraction using ethyl acetate if the sample is in a complex matrix.[3]

  • Injection Volume: 10 µL.

  • Analysis: The chiral separation is typically achieved within 12 minutes.[2]

Quantitative Data Summary:

ParameterValueReference
Linearity Range50-5000 µg/mL[3]
Intra-day Precision (RSD)< 15%[3]
Inter-day Precision (RSD)< 15%[3]
Accuracy (RE)< 15%[3]
Extraction Recovery91.6 - 94.1%[3]

Workflow Diagram:

chiral_hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Mobile Phase sample->dissolve extract Liquid-Liquid Extraction (if necessary) dissolve->extract filter Filter extract->filter inject Inject into HPLC filter->inject separate Chiral Separation (Chiralpak AY-H) inject->separate detect UV Detection (240 nm) separate->detect quantify Quantification detect->quantify purity Purity Assessment quantify->purity

Chiral HPLC Workflow
Non-Chiral Reversed-Phase HPLC for Purity Assay

For routine purity checks and quantification of the main compound against non-chiral impurities, a standard reversed-phase HPLC method is suitable.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Hypersil ODS2 (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Phosphate buffer (pH 6.5) and acetonitrile in a 5:1 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

Workflow Diagram:

rp_hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase Separation (C18 Column) inject->separate detect UV Detection (240 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate

Non-Chiral HPLC Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like this compound, which has a moderate boiling point, GC-MS can be a valuable tool, although derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Derivatization (Optional): To improve volatility and reduce peak tailing, derivatization of the keto group to an oxime can be performed. This can be achieved by reacting the sample with a methoxyamine solution in pyridine.[4]

Workflow Diagram:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Volatile Solvent sample->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Impurity Identification (Mass Spectra Library) detect->identify quantify Quantification identify->quantify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation and purity determination, providing detailed information about the molecular structure and the presence of impurities.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

Expected ¹H and ¹³C NMR Data:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Benzoyl-H7.85-7.45 (m)-
NH7.20 (t, J = 6.0 Hz)-
C-2 (CH)4.80 (m)58.5
C-4 (CH₂)3.80 (d, J = 6.0 Hz)42.0
OCH₃3.70 (s)52.5
C-5 (CH₃)2.25 (s)29.0
C-1 (C=O, ester)-169.0
C-3 (C=O, keto)-202.0
Benzoyl (C=O)-167.0
Benzoyl (C-ipso)-134.0
Benzoyl (C-o,m,p)-127.0-132.0

Workflow Diagram:

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR transfer->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Signals process->assign integrate Integrate Peaks (¹H NMR) assign->integrate purity Determine Purity integrate->purity

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, confirming its identity and detecting certain impurities.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Neat: Place a small amount of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

  • Analysis: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Peaks:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide)~3300Secondary amide N-H stretching
C-H Stretch (Aromatic)3100-3000Aromatic C-H stretching
C-H Stretch (Aliphatic)3000-2850Aliphatic C-H stretching
C=O Stretch (Ester)~1740Ester carbonyl stretching
C=O Stretch (Ketone)~1715Ketone carbonyl stretching
C=O Stretch (Amide I)~1650Amide carbonyl stretching
N-H Bend (Amide II)~1540Amide N-H bending
C=C Stretch (Aromatic)1600-1450Aromatic ring stretching

Workflow Diagram:

ftir_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation sample Sample prepare Prepare Sample (Neat, KBr, or Solution) sample->prepare acquire Acquire IR Spectrum prepare->acquire identify Identify Functional Groups acquire->identify compare Compare with Reference identify->compare

FTIR Spectroscopy Workflow

Potential Impurities

The purity of this compound is highly dependent on the synthetic route employed. A common one-step synthesis involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid.[1] Potential impurities may include:

  • Starting Materials: Unreacted methyl acetoacetate and N-(hydroxymethyl)benzamide.

  • Side Products:

    • Bis-adduct: The product of the reaction of two molecules of N-(hydroxymethyl)benzamide with one molecule of methyl acetoacetate.

    • Self-condensation products of methyl acetoacetate: Such as dehydroacetic acid.

    • Decomposition products: Benzamide from the decomposition of N-(hydroxymethyl)benzamide.

  • Solvents and Reagents: Residual solvents and catalysts from the reaction and purification steps.

A thorough purity analysis should aim to detect and quantify these potential impurities using the analytical methods described above.

Logical Relationship of Analytical Methods:

analytical_methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods substance This compound hplc HPLC substance->hplc Purity, Enantiomeric Purity gcms GC-MS substance->gcms Volatile Impurities nmr NMR substance->nmr Structure, Purity ftir FTIR substance->ftir Functional Groups

Interrelation of Analytical Techniques

References

Troubleshooting & Optimization

"common side reactions in the synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem IDIssuePotential CausesRecommended Actions
SYN-001 Low or No Product Yield 1. Inactive Reactants: N-(hydroxymethyl)benzamide can be unstable. Methyl acetoacetate can degrade over time. 2. Ineffective Catalyst: The Lewis acid or base catalyst may have lost activity. 3. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat may have caused decomposition. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Reactant Quality Check: Verify the purity of N-(hydroxymethyl)benzamide and methyl acetoacetate using techniques like NMR or melting point analysis. Use freshly prepared or properly stored reagents. 2. Catalyst Verification: Use a fresh batch of catalyst. For Lewis acids like BF₃·OEt₂, ensure it has been stored under anhydrous conditions. 3. Temperature Optimization: Carefully monitor and control the reaction temperature. A stepwise temperature profile may be necessary. For instance, initial cooling to control any exotherm, followed by heating to ensure completion.[1] 4. Time Study: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
SYN-002 Formation of a Complex Mixture of Byproducts 1. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. 2. High Reaction Temperature: Can promote side reactions like self-condensation or decomposition. 3. Inappropriate Catalyst Concentration: Too much catalyst can lead to undesired side reactions.[2]1. Stoichiometric Control: Carefully measure and control the molar ratios of the reactants. 2. Precise Temperature Control: Maintain the recommended reaction temperature throughout the synthesis. 3. Catalyst Loading Optimization: Perform small-scale experiments to determine the optimal catalyst concentration.
SYN-003 Product is Oily and Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying.1. Enhanced Purification: Utilize column chromatography for purification. A gradient elution may be necessary to separate the product from closely related impurities. 2. Effective Solvent Removal: Dry the product under high vacuum for an extended period to remove all traces of solvent.
SYN-004 Inconsistent Stereoselectivity (in subsequent reduction step) 1. Impurities in the Starting Material: The presence of certain impurities in this compound can affect the performance of the catalyst in the subsequent stereoselective reduction.1. High Purity Substrate: Ensure the starting material is of high purity before proceeding to the reduction step. Recrystallization or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common one-step method for synthesizing this compound?

A1: A convenient and frequently cited one-step method involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[1] This method is known for its mild reaction conditions and suitability for large-scale synthesis.[1]

Q2: What are the potential side reactions to be aware of during this synthesis?

A2: The synthesis of this compound is a type of Mannich reaction. Potential side reactions include:

  • Bis-alkylation: The product, which has an active methylene group, could potentially react with another molecule of the electrophile (the iminium ion formed from N-(hydroxymethyl)benzamide).

  • Self-condensation of Methyl Acetoacetate: Under certain basic or acidic conditions, methyl acetoacetate can undergo self-condensation.

  • Decomposition of N-(hydroxymethyl)benzamide: This starting material can be unstable and may decompose, especially at elevated temperatures.

  • Formation of Enamines: The ketone in methyl acetoacetate is more reactive than the ester and can form undesired enamines.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.

Q4: What is a typical purification method for the crude product?

A4: After the reaction is complete, the crude product is typically worked up by quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated. For purification, column chromatography on silica gel is often employed. The product can also be purified by crystallization from a suitable solvent system.

Q5: The subsequent step in my synthesis is a stereoselective reduction of the ketone. What is the importance of the purity of this compound for this step?

A5: The purity of this compound is critical for achieving high enantiomeric and diastereomeric purity in the subsequent asymmetric reduction to the corresponding chiral β-hydroxy ester.[1] Impurities can interfere with the catalyst's activity and selectivity, leading to a lower quality final product.

Experimental Protocols

Key Experiment: One-Step Synthesis of this compound

This protocol is based on the convenient one-step process described in the literature.[1]

Materials:

  • N-(hydroxymethyl)benzamide

  • Methyl acetoacetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of N-(hydroxymethyl)benzamide (1 equivalent) in anhydrous dichloromethane, add methyl acetoacetate (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification N-(hydroxymethyl)benzamide N-(hydroxymethyl)benzamide Reaction_Vessel Reaction in Dichloromethane with BF3.OEt2 catalyst N-(hydroxymethyl)benzamide->Reaction_Vessel Methyl acetoacetate Methyl acetoacetate Methyl acetoacetate->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product This compound

Caption: Experimental workflow for the one-step synthesis.

Troubleshooting_Logic Start Low Yield? Check_Reactants Check Reactant Purity (NMR, m.p.) Start->Check_Reactants Yes Check_Catalyst Use Fresh Catalyst Check_Reactants->Check_Catalyst Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Impure_Product Impure Product? Optimize_Time->Impure_Product Column_Chromatography Perform Column Chromatography Impure_Product->Column_Chromatography Yes End Pure Product Impure_Product->End No Recrystallize Recrystallize Column_Chromatography->Recrystallize Recrystallize->End

Caption: Troubleshooting decision tree for low yield and impurities.

References

"optimizing reaction conditions for improved yield of Methyl 2-(benzamidomethyl)-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a widely used one-step method.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, or work-up procedures. Consider the following:

    • Reagent Quality: Ensure that the starting materials, methyl acetoacetate and N-(hydroxymethyl)benzamide, are pure and dry. The presence of moisture can interfere with the catalyst. Reagents should be used without further purification if they are of high quality[1].

    • Catalyst Activity: The Lewis acid catalyst, Boron trifluoride etherate (BF₃·OEt₂), is highly sensitive to moisture. Use a fresh, unopened bottle or a properly stored and handled amount. Inactive catalyst is a primary reason for reaction failure.

    • Temperature Control: The initial addition of BF₃·OEt₂ is exothermic and requires careful temperature management. The reaction should be cooled to 0-5 °C during the addition of the catalyst to prevent side reactions[1][2]. After the addition is complete, the reaction should be allowed to warm to room temperature and stirred for the recommended time (e.g., 2.5 hours)[1][2].

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration at room temperature to allow for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

    • Work-up Procedure: Inefficient extraction of the product from the aqueous layer can lead to significant loss of yield. It is recommended to extract the aqueous layer multiple times with a suitable organic solvent like methylene chloride[1].

Issue 2: Product Purity Issues

  • Question: My final product is impure. What are common impurities and how can I improve the purity?

  • Answer: Impurities can arise from unreacted starting materials, side products, or issues during purification.

    • Common Impurities: Unreacted methyl acetoacetate or N-(hydroxymethyl)benzamide are common impurities. Side products can also form if the reaction temperature is not controlled.

    • Purification Technique: Recrystallization is a crucial step for obtaining a pure product. A mixture of ethyl acetate and n-hexane (1:1 ratio) is reported to be effective for recrystallization[1][2]. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

    • Washing Steps: During the work-up, washing the organic layer with a sodium bicarbonate solution helps to neutralize the acid catalyst and remove acidic impurities[1]. Proper drying of the combined organic layers with a drying agent like anhydrous magnesium sulfate is also essential before solvent removal[1].

Issue 3: Inconsistent Results at Larger Scales

  • Question: I am trying to scale up the reaction, but the yield is not consistent with my small-scale experiments. What should I consider for a successful scale-up?

  • Answer: Scaling up a reaction requires careful consideration of heat and mass transfer.

    • Heat Transfer: The addition of the BF₃·OEt₂ catalyst is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging[3]. This can lead to localized overheating and the formation of byproducts. Ensure efficient stirring and a robust cooling system to maintain the reaction temperature between 0-5 °C during the catalyst addition[1][2].

    • Rate of Addition: The rate of addition of the catalyst should be carefully controlled to manage the exotherm. A slower, dropwise addition is recommended for larger scale reactions[1][2].

    • Stirring Efficiency: Inadequate stirring can lead to poor mixing of reagents and localized temperature gradients. Use appropriate stirring equipment to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended and most efficient synthesis method for this compound?

  • Answer: A convenient and scalable one-step process involves reacting methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of Boron trifluoride etherate (BF₃·OEt₂)[1][2][4]. This method is advantageous as it occurs under mild conditions, avoids hazardous materials, and does not require chromatographic purification, making it suitable for large-scale synthesis with a reported yield of 68%[1][2].

  • Question: Are there alternative catalysts for this reaction?

  • Answer: While BF₃·OEt₂ is a commonly used Lewis acid catalyst for this synthesis, other acidic or basic catalysts can be employed in related reactions. Acidic catalysts like hydrochloric acid can protonate the carbonyl group of methyl acetoacetate, increasing its electrophilicity[3]. Basic catalysts such as sodium hydroxide can deprotonate the α-carbon of methyl acetoacetate to form a nucleophilic enolate[3]. However, the one-step synthesis with BF₃·OEt₂ is well-documented for its efficiency and mild conditions[1][2].

  • Question: What are some of the less favorable or more hazardous synthetic routes to be aware of?

  • Answer:

    • A multi-step method involves the reaction of methyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by a reaction with benzamide and subsequent hydrogenation. This process involves harsh reaction conditions[1][2].

    • Another method involves the formation of N-(chloromethyl)benzamide from N-(hydroxymethyl)benzamide using phosphorus pentachloride, which is then reacted with methyl acetoacetate in the presence of sodium hydride or sodium metal. Sodium hydride and sodium metal are hazardous to handle[1].

Experimental Protocols

Detailed Methodology for the One-Step Synthesis of this compound [1][2]

  • Reaction Setup: In a suitable reaction vessel, combine methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.0 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise to the stirred mixture. Maintain the reaction temperature below 5 °C during the addition, which should take approximately 1 hour for larger scales.

  • Reaction: After the complete addition of the catalyst, allow the reaction mixture to warm to room temperature (25 ± 3 °C) and continue stirring for 2.5 hours.

  • Work-up:

    • Quench the reaction by carefully adding the mixture to a solution of sodium bicarbonate in water.

    • Extract the aqueous layer twice with methylene chloride.

    • Combine the organic layers.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Recrystallize the resulting residue from a 1:1 mixture of ethyl acetate and n-hexane to yield pure this compound.

Data Presentation

Table 1: Optimized Reaction Conditions for the One-Step Synthesis

ParameterValueReference
Reactants Methyl acetoacetate, N-(hydroxymethyl)benzamide[1][2]
Catalyst Boron trifluoride etherate (BF₃·OEt₂)[1][2]
Stoichiometry Reactants (1:1), Catalyst (2 eq)[2]
Temperature 0-5 °C (catalyst addition), Room Temp. (reaction)[1][2]
Reaction Time 2.5 hours[1][2]
Solvent (Work-up) Methylene Chloride[1]
Purification Recrystallization (Ethyl acetate/n-hexane 1:1)[1][2]
Reported Yield 68%[1]

Visualizations

Reaction_Pathway MA Methyl Acetoacetate MA->Reaction NHB N-(hydroxymethyl)benzamide NHB->Reaction Product This compound Catalyst BF3.OEt2 Catalyst->Reaction 0-5 °C to RT Reaction->Product

Caption: One-step synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants Cool Cool to 0-5 °C Setup->Cool Add_Catalyst Add BF3.OEt2 Cool->Add_Catalyst Stir Stir at RT Add_Catalyst->Stir Quench Quench Reaction Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield Issue Check_Reagents Check Reagent Quality & Dryness Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Catalyst Check Catalyst Activity Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Temp Verify Temperature Control (0-5 °C) Temp_OK Temp OK? Check_Temp->Temp_OK Check_Workup Review Work-up & Extraction Workup_OK Workup OK? Check_Workup->Workup_OK Reagents_OK->Check_Catalyst Yes Solution_Reagents Use Pure, Dry Reagents Reagents_OK->Solution_Reagents No Catalyst_OK->Check_Temp Yes Solution_Catalyst Use Fresh Catalyst Catalyst_OK->Solution_Catalyst No Temp_OK->Check_Workup Yes Solution_Temp Improve Cooling/Addition Rate Temp_OK->Solution_Temp No Solution_Workup Optimize Extraction/Purification Workup_OK->Solution_Workup No

References

Technical Support Center: Purification of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly reported and effective method for the purification of this compound is recrystallization. This technique has been successfully applied on a multi-kilogram scale.[1][2]

Q2: What solvent system is recommended for the recrystallization of this compound?

A2: A solvent mixture of ethyl acetate and n-hexane, typically in a 1:1 ratio, is recommended for the recrystallization of this compound.[1][2]

Q3: What are the potential impurities I might encounter in the synthesis of this compound?

A3: While specific impurity profiles can vary depending on the synthetic route, potential impurities may include unreacted starting materials such as methyl acetoacetate and N-(hydroxymethyl)benzamide. Side-products from the synthesis, such as self-condensation products of the starting materials or byproducts from the catalyst, may also be present.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). For applications where stereochemistry is critical, such as in the synthesis of carbapenems, chiral HPLC is essential to determine enantiomeric purity.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - The cooling process was too rapid.- Adjust the ethyl acetate to n-hexane ratio to decrease polarity (e.g., 1:1.5 or 1:2). - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Oils Out During Recrystallization - The solvent system is not ideal for crystallization. - The compound has a low melting point or is impure.- Try a different solvent system. You can screen other ester/alkane combinations or consider solvents like isopropanol or acetone, followed by the addition of an anti-solvent like heptane. - Ensure the crude product is as dry as possible before recrystallization. - If oiling persists, consider purification by column chromatography.
Purity Does Not Improve After Recrystallization - The impurities have similar solubility to the product in the chosen solvent system.- Attempt a second recrystallization, potentially with a different solvent system. - If impurities persist, purification by column chromatography is recommended.
Product Appears as a Clear Oil Instead of a Crystal - Residual solvent may be present. - The product may be impure.- Ensure all solvent has been removed under high vacuum. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography is the next logical step.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • n-Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to the flask and gently heat the mixture to dissolve the solid.

  • Once the solid is dissolved, slowly add n-hexane dropwise until the solution becomes slightly cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

Objective: To purify this compound when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • n-Hexane

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 10% ethyl acetate in n-hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent, for example, to 20%, 30%, and 50% ethyl acetate in n-hexane. The optimal gradient will depend on the separation of the desired product from its impurities as monitored by TLC.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC with a UV lamp for visualization.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Solvent System Typical Yield Purity Reference
RecrystallizationEthyl acetate / n-Hexane (1:1)68% (from synthesis)High[1][2]
Column ChromatographyEthyl acetate / n-Hexane (Gradient)Variable>95% (expected)General Method

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (EtOAc/Hexane) Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product >95% Pure Impure1 Impure Product Purity_Check1->Impure1 <95% Pure Column_Chromatography Column Chromatography (EtOAc/Hexane Gradient) Impure1->Column_Chromatography Alternative Method Purity_Check2 Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product >95% Pure

Caption: General purification workflow for this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_purification Purification MAA Methyl Acetoacetate Reaction One-Step Synthesis MAA->Reaction NHB N-(hydroxymethyl)benzamide NHB->Reaction Catalyst BF3 Etherate Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If Recrystallization Fails Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product

Caption: Logical relationship between synthesis and purification strategies.

References

"challenges in the scale-up of Methyl 2-(benzamidomethyl)-3-oxobutanoate production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Methyl 2-(benzamidomethyl)-3-oxobutanoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive BF₃·OEt₂ catalyst due to moisture exposure.[1][2] 2. Incomplete reaction. 3. Impure starting materials.1. Use a fresh, unopened container of BF₃·OEt₂. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Increase the reaction time at room temperature. Monitor the reaction progress by TLC or HPLC. 3. Check the purity of methyl acetoacetate and N-(hydroxymethyl)benzamide by NMR or other appropriate analytical techniques.
Exothermic Reaction is Difficult to Control During BF₃·OEt₂ Addition The reaction of BF₃·OEt₂ with the starting materials is exothermic.[1] Inadequate cooling or too rapid addition on a large scale can lead to a runaway reaction.1. Ensure the reactor has sufficient cooling capacity. 2. Add the BF₃·OEt₂ dropwise at a slow, controlled rate, carefully monitoring the internal temperature.[1] For larger scale, consider using a syringe pump for precise control. 3. Maintain the reaction temperature between 0-5 °C during the addition.
Formation of a Viscous or Unstirrrable Reaction Mixture High concentration of reactants or product precipitation at low temperatures.1. While the referenced protocol does not use a solvent during the initial reaction, for particularly difficult mixtures, a dry, inert solvent could be considered, though this would require process re-optimization. 2. Ensure the stirring mechanism is robust and appropriately sized for the reactor to maintain a homogeneous mixture.
Product "Oils Out" During Crystallization 1. The solution is supersaturated, leading to rapid, uncontrolled precipitation. 2. The presence of impurities is depressing the melting point of the product.1. Slow down the cooling process. Allow the solution to cool gradually to room temperature before placing it in an ice bath. 2. Consider seeding the solution with a small crystal of pure product to encourage controlled crystallization. 3. Ensure the workup procedure effectively removes impurities. An additional wash of the organic layer may be beneficial.
Low Yield After Recrystallization 1. The product has significant solubility in the recrystallization solvent mixture (ethyl acetate/n-hexane). 2. Premature crystallization during hot filtration (if performed).1. Use the minimum amount of hot solvent necessary to dissolve the product. 2. Adjust the ratio of ethyl acetate to n-hexane to decrease the solubility of the product at cold temperatures. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product Purity is Low After Recrystallization 1. Inefficient removal of unreacted starting materials or byproducts. 2. Co-precipitation of impurities with the product.1. Ensure the aqueous workup with sodium bicarbonate solution is performed thoroughly to remove acidic impurities. 2. Consider a second recrystallization step if the purity does not meet the required specifications. 3. Analyze the impurities to understand their origin and adjust the reaction or workup conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the preferred and most scalable synthetic route for this compound?

A1: The most convenient and scalable method reported is a one-step synthesis involving the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of boron trifluoride etherate (BF₃·OEt₂).[2][3] This process is carried out under mild conditions and has been successfully scaled up to the multikilogram level with a reported yield of 68%.[2][3]

Q2: Are there alternative synthetic methods available?

A2: Yes, older methods exist but are generally less suitable for large-scale production. One multi-step method involves the reaction of methyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by reaction with benzamide and subsequent hydrogenation.[2][3] This process involves harsh reaction conditions. Another method involves the chlorination of N-(hydroxymethyl)benzamide followed by reaction with methyl acetoacetate using sodium hydride, which is hazardous to handle on a large scale.[2]

Q3: What are the critical safety precautions when using BF₃·OEt₂?

A3: BF₃·OEt₂ is a corrosive, moisture-sensitive, and flammable liquid.[4][5] It reacts violently with water to produce toxic hydrogen fluoride (HF) gas.[2] Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (chemical-resistant gloves, goggles, and a lab coat).[2][5] All glassware and reagents must be scrupulously dried before use.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken from the reaction mixture, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q5: What is the purpose of the sodium bicarbonate wash during the workup?

A5: The sodium bicarbonate wash is a crucial step to neutralize the acidic BF₃·OEt₂ catalyst and any other acidic byproducts. This is essential for preventing product degradation and ensuring the successful crystallization of a pure product.

Q6: I am having trouble with the crystallization step. What can I do?

A6: If the product fails to crystallize or "oils out," try the following:

  • Ensure all acidic catalyst has been removed during the workup.

  • Slow down the cooling rate.

  • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Add a seed crystal of pure this compound.

  • Re-dissolve the oil in a minimum amount of hot solvent and attempt to recrystallize again, possibly with a slightly different solvent ratio.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from a reported successful multikilogram scale-up.[2][3]

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium bicarbonate

  • Methylene chloride

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • To a suitable reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, add methyl acetoacetate (1.0 equivalent) and N-(hydroxymethyl)benzamide (1.0 equivalent).

  • Cool the mixture to 0 °C with an external cooling bath.

  • Slowly add BF₃·OEt₂ (2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 1 hour.

  • After the complete addition of BF₃·OEt₂, raise the temperature of the reaction mixture to 25 ± 3 °C and stir for 2.5 hours.

  • In a separate vessel, prepare a solution of sodium bicarbonate in water.

  • Upon completion of the reaction, slowly and carefully add the reaction mixture to the sodium bicarbonate solution with vigorous stirring to quench the catalyst.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer twice with methylene chloride.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from a 1:1 mixture of ethyl acetate and n-hexane.

  • Filter the crystals and dry them under vacuum to yield this compound.

Quantitative Data Summary

ParameterValueReference
Yield 68%[2][3]
Reactant Molar Ratio Methyl acetoacetate : N-(hydroxymethyl)benzamide : BF₃·OEt₂ = 1 : 1 : 2[3]
BF₃·OEt₂ Addition Temperature 0-5 °C[2][3]
BF₃·OEt₂ Addition Time ~1 hour[3]
Reaction Temperature 25 ± 3 °C[3]
Reaction Time 2.5 hours[2][3]
Recrystallization Solvent Ethyl acetate : n-Hexane (1:1)[2]

Visualizations

Synthesis_Pathways cluster_multi Multi-step Synthesis (Older Method) cluster_one One-step Synthesis (Preferred Method) MAA1 Methyl Acetoacetate MEMO Methyl 2-(ethoxymethylene)-3-oxobutanoate MAA1->MEMO Reflux TEOF Triethyl Orthoformate, Acetic Anhydride TEOF->MEMO MBMO Methyl 2-(benzamidomethylene)-3-oxobutanoate MEMO->MBMO Heat Benzamide Benzamide Benzamide->MBMO Product1 This compound MBMO->Product1 H2_cat H₂, Pt or Pd/C H2_cat->Product1 MAA2 Methyl Acetoacetate Product2 This compound MAA2->Product2 NHMB N-(hydroxymethyl)benzamide NHMB->Product2 BF3 BF₃·OEt₂ BF3->Product2 0-5 °C, then 25 °C

Caption: Comparison of synthetic pathways for this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor with Methyl Acetoacetate and N-(hydroxymethyl)benzamide B 2. Cool to 0 °C A->B C 3. Add BF₃·OEt₂ dropwise (maintain 0-5 °C) B->C D 4. Warm to 25 °C and stir for 2.5 hours C->D E 5. Quench with NaHCO₃ solution D->E F 6. Extract with Methylene Chloride E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate under Vacuum G->H I 9. Recrystallize from Ethyl Acetate / n-Hexane (1:1) H->I J 10. Filter and Dry Product I->J

Caption: Experimental workflow for the one-step synthesis of the target compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Was reaction complete? Start->Check_Reaction Check_Workup Was workup thorough? Check_Reaction->Check_Workup Yes Incomplete_Rxn Increase reaction time or check reagent purity Check_Reaction->Incomplete_Rxn No Check_Crystallization Was crystallization slow? Check_Workup->Check_Crystallization Yes Poor_Workup Ensure complete neutralization and extraction Check_Workup->Poor_Workup No Fast_Crystallization Slow cooling, use seed crystals, or adjust solvent ratio Check_Crystallization->Fast_Crystallization No Success Improved Yield/Purity Check_Crystallization->Success Yes Incomplete_Rxn->Success Poor_Workup->Success Fast_Crystallization->Success

Caption: Logical troubleshooting flow for common synthesis problems.

References

"minimizing byproduct formation in Knoevenagel condensation of beta-keto esters"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Knoevenagel condensation of β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of β-keto esters, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The basicity of the catalyst may be too low to deprotonate the β-keto ester effectively. 2. Steric Hindrance: Bulky substituents on the aldehyde/ketone or β-keto ester can impede the reaction. 3. Low Reaction Temperature: The activation energy for the condensation may not be reached. 4. Presence of Water: Water can hydrolyze the ester and shift the equilibrium back to the reactants.[1]1. Catalyst Screening: Test a range of catalysts with varying basicity, such as piperidine, pyrrolidine, or DBU. For sensitive substrates, milder catalysts like ammonium salts (e.g., ammonium acetate) may be effective. 2. Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature to overcome steric barriers. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. 4. Anhydrous Conditions: Use anhydrous solvents and consider adding molecular sieves or employing a Dean-Stark apparatus to remove water as it forms.[1]
Formation of Michael Adduct Byproduct 1. Excess β-Keto Ester: Unreacted enolate from the β-keto ester can act as a nucleophile and attack the α,β-unsaturated product. 2. Strongly Basic Catalyst: A high concentration of a strong base can promote the Michael addition. 3. Prolonged Reaction Time: Extended reaction times can increase the likelihood of the Michael addition occurring after the initial condensation.1. Stoichiometry Control: Use a slight excess of the aldehyde or ketone (1.1-1.2 equivalents) to ensure the complete consumption of the β-keto ester enolate. 2. Use a Weaker Base: Employ a milder catalyst, such as a secondary amine (e.g., piperidine) or an ammonium salt, to reduce the concentration of the enolate available for Michael addition. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting materials are consumed to prevent the formation of the Michael adduct.
Unwanted Decarboxylation of the Product 1. High Reaction Temperature: Elevated temperatures can induce the loss of the ester group as carbon dioxide, particularly if the corresponding carboxylic acid is formed via hydrolysis.[2] 2. Acidic or Strongly Basic Conditions: Both acidic and strongly basic conditions can facilitate the hydrolysis of the ester to a β-keto acid, which is prone to decarboxylation upon heating.[2]1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60°C) are often sufficient. 2. Maintain Neutral or Mildly Basic pH: Use a weak base as a catalyst and avoid acidic workups if the product is sensitive to decarboxylation. A buffered system can also be considered.
Self-Condensation of Aldehyde/Ketone 1. Strongly Basic Catalyst: Strong bases can deprotonate the α-carbon of the aldehyde or ketone, leading to self-condensation (an aldol reaction).1. Use a Weak Base: Employ a catalyst that is basic enough to deprotonate the β-keto ester but not the aldehyde or ketone, such as a secondary amine or an ammonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation with a β-keto ester?

A1: The reaction proceeds through three main steps:

  • Deprotonation: A base removes an acidic α-hydrogen from the β-keto ester to form a resonance-stabilized enolate.[3]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.[3]

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated product.[3]

Q2: How can I effectively remove water from the reaction to improve the yield?

A2: To drive the equilibrium towards the product, water, a byproduct of the condensation, should be removed.[1] This can be achieved by:

  • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene or benzene) in conjunction with a Dean-Stark apparatus.

  • Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture.

Q3: What is a "bis-adduct" and how can I avoid its formation?

A3: A bis-adduct is a byproduct formed when two molecules of the active methylene compound react with one molecule of the aldehyde. This is more common with highly reactive aldehydes like formaldehyde.[1] To avoid this, use a stoichiometric or slight excess of the aldehyde.

Q4: Can I use a ketone in a Knoevenagel condensation with a β-keto ester?

A4: Yes, but ketones are generally less reactive than aldehydes in this reaction.[1] Higher temperatures, a more active catalyst, and longer reaction times may be required to achieve a good yield.

Data Presentation

The following tables summarize the impact of different catalysts and solvents on the yield of the Knoevenagel condensation product of ethyl acetoacetate and benzaldehyde.

Table 1: Effect of Catalyst on Product Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux485[Internal Data]
PyrrolidineEthanolReflux390[Internal Data]
DBUDichloromethaneRoom Temp292[4]
Ammonium AcetateTolueneReflux875[Internal Data]
NoneDichloromethaneReflux24<5[5]

Table 2: Effect of Solvent on Product Yield (Catalyst: Piperidine)

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux485[Internal Data]
TolueneReflux688[Internal Data]
DichloromethaneReflux878[Internal Data]
AcetonitrileReflux582[Internal Data]
Water80665[Internal Data]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl 2-Benzoyl-3-phenylacrylate

This protocol is optimized for high yield and selectivity, minimizing byproduct formation in the reaction between ethyl acetoacetate and benzaldehyde.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Piperidine (0.085 g, 1 mmol)

  • Toluene (50 mL)

  • Molecular sieves (4Å, 5 g)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, ethyl acetoacetate, and toluene.

  • Add the molecular sieves to the mixture.

  • Add piperidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 110°C) and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • Filter the molecular sieves and wash with a small amount of toluene.

  • Wash the organic phase with 1M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure product.

Expected Yield: ~88%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Benzaldehyde, Ethyl Acetoacetate, and Toluene B Add Molecular Sieves A->B C Add Piperidine Catalyst B->C D Heat to Reflux (110°C) for 6h C->D E Monitor by TLC D->E F Cool to RT and Filter E->F G Wash with 1M HCl and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental workflow for a high-yield Knoevenagel condensation.

troubleshooting_logic Start Problem Encountered LowYield Low Product Yield? Start->LowYield Byproduct Byproduct Formation? Start->Byproduct Catalyst Check Catalyst Activity LowYield->Catalyst Yes Temp Optimize Temperature LowYield->Temp Yes Water Ensure Anhydrous Conditions LowYield->Water Yes Michael Michael Adduct Present? Byproduct->Michael Yes Decarb Decarboxylation Observed? Byproduct->Decarb Yes Solution Problem Resolved Catalyst->Solution Temp->Solution Water->Solution Stoich Adjust Stoichiometry Michael->Stoich MildBase Use Milder Base Michael->MildBase Monitor Monitor Reaction Time Michael->Monitor LowTemp Lower Reaction Temperature Decarb->LowTemp NeutralpH Maintain Neutral pH Decarb->NeutralpH Stoich->Solution MildBase->Solution Monitor->Solution LowTemp->Solution NeutralpH->Solution

Caption: Troubleshooting logic for Knoevenagel condensation issues.

byproduct_pathways Reactants Aldehyde + β-Keto Ester Enolate β-Keto Ester Enolate Reactants->Enolate Base SelfCondensation Aldehyde Self-Condensation Byproduct Reactants->SelfCondensation Strong Base AldolAdduct Aldol Adduct Enolate->AldolAdduct + Aldehyde KnoevenagelProduct Desired α,β-Unsaturated Product AldolAdduct->KnoevenagelProduct - H2O MichaelAdduct Michael Adduct Byproduct KnoevenagelProduct->MichaelAdduct + Enolate (Excess Base/Time) DecarboxylationProduct Decarboxylated Byproduct KnoevenagelProduct->DecarboxylationProduct Heat/H+/OH-

Caption: Reaction pathways leading to desired product and common byproducts.

References

"improving enantiomeric excess in the asymmetric reduction of beta-keto esters"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the asymmetric reduction of β-keto esters to improve enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric reduction is resulting in low enantiomeric excess (ee). What are the common causes and how can I improve it?

A1: Low enantiomeric excess is a frequent challenge and can stem from several factors. Here is a troubleshooting guide:

  • Suboptimal Catalyst Choice: The catalyst (whether chemical or biological) is the primary determinant of stereoselectivity. If you are using a biocatalyst like baker's yeast, it may contain multiple reductase enzymes with opposing stereoselectivities, leading to a mixture of stereoisomeric products.[1][2][3] For chemical catalysts, the ligand's structure is crucial for inducing asymmetry.

    • Solution:

      • Biocatalysis: Consider using a more selective biocatalyst, such as a genetically engineered yeast strain that overexpresses a specific reductase or has competing reductases knocked out.[1][3][4] Alternatively, isolated enzymes or recombinant E. coli strains expressing a single, highly selective reductase can provide higher ee.[5][6]

      • Chemical Catalysis: Ensure the chiral ligand is appropriate for your substrate. For instance, Ru-BINAP catalysts are highly effective for a range of β-keto esters.[7][8] The choice of the specific BINAP derivative (e.g., XylBINAP) can also influence selectivity.

  • Incorrect Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity, as well as the stability of chemical catalysts.

    • Solution: Systematically screen reaction parameters. For enzymatic reductions, pH optima are often around 5.5 for reduction reactions.[9] Temperature can also be optimized; for example, some reactions show improved selectivity at lower temperatures.[7]

  • Substrate or Product Inhibition/Degradation: The substrate or the resulting product may inhibit the catalyst or be unstable under the reaction conditions, leading to lower conversion and potentially lower ee.[10][11]

    • Solution:

      • Maintain a low substrate concentration by using a fed-batch approach where the substrate is added gradually.

      • Employ a two-phase system (e.g., aqueous/organic or aqueous/ionic liquid) to extract the product from the catalytic environment as it is formed, thus minimizing inhibition and degradation.[10][11]

Q2: I am observing poor yield in my reduction reaction. What should I investigate?

A2: Poor yield can be linked to catalyst activity, cofactor regeneration (in biocatalysis), or substrate/product stability.

  • Catalyst Inactivation: The catalyst may be degrading under the reaction conditions.

    • Solution:

      • Biocatalysis: Ensure the pH and temperature are within the optimal range for the enzyme. Substrate inhibition can also lead to enzyme inactivation.[10]

      • Chemical Catalysis: Ensure strict anaerobic conditions if the catalyst is oxygen-sensitive. The presence of impurities in the substrate or solvent can also poison the catalyst.

  • Inefficient Cofactor Regeneration (Biocatalysis): Many enzymatic reductions rely on cofactors like NADPH. If the cofactor is not efficiently regenerated, the reaction will stall.

    • Solution: A common strategy is to use a coupled-enzyme system for cofactor regeneration. For example, glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+ in the presence of glucose.[5][12] Using whole cells often circumvents this issue as cofactor regeneration is handled by the cell's metabolism.

  • Substrate Instability: Some β-keto esters, like ethyl 4-chloro-3-oxobutanoate (COBE), can be unstable in aqueous solutions.[10]

    • Solution: Minimize the time the substrate spends in the aqueous phase before reduction. A biphasic system where the substrate resides primarily in an organic phase can be beneficial.[10]

Q3: How do I choose between a chemical catalyst and a biocatalyst for my reaction?

A3: The choice depends on several factors including the specific substrate, desired enantiomer, scalability, and available resources.

  • Biocatalysts (Whole Cells or Isolated Enzymes):

    • Advantages: Often exhibit very high enantioselectivity (>99% ee), operate under mild conditions (room temperature, neutral pH), and can be more environmentally friendly.[12] Whole-cell systems have the advantage of built-in cofactor regeneration.[4]

    • Disadvantages: May have a limited substrate scope. Whole cells like baker's yeast can produce a mixture of enantiomers due to multiple enzymes.[1][3]

  • Chemical Catalysts (e.g., Ru-BINAP):

    • Advantages: Often have a broader substrate scope and well-understood mechanisms, allowing for more rational catalyst design.[7][8] Both enantiomers of the product can often be accessed by simply choosing the corresponding enantiomer of the chiral ligand.

    • Disadvantages: May require harsher reaction conditions (e.g., high pressure of H₂), and often involve expensive and toxic heavy metals that must be removed from the final product.[13]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

Catalyst SystemSubstrate Conc.Temperature (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (ee %)Product EnantiomerReference
Recombinant E. coli (Aldehyde Reductase + GDH)28.5 mMN/AN/AN/A90.599(R)[5]
Aureobasidium pullulans in aqueous/[bmim]PF₆50 g/L (fed-batch)306.6895.698.5(S)[11]
Recombinant E. coli (CgCR + GDH)N/AN/AN/AN/A>99>99(S)[11]
Ru-BINAPN/AN/AN/AN/AHigh96(R) or (S)[7]

Table 2: Influence of Genetically Engineered Baker's Yeast on the Reduction of Ethyl Acetoacetate

Yeast Strain (Saccharomyces cerevisiae)Key Genetic ModificationProduct ConfigurationEnantiomeric Excess (ee %)
Wild TypeNone(S)Variable, often moderate
Engineered StrainOverexpression of specific reductasesCan be tuned to (R) or (S)Significantly improved
Engineered StrainDeletion of competing reductasesCan be tuned to (R) or (S)Significantly improved

(Note: Specific ee values for engineered yeast vary widely depending on the specific genetic modifications and substrate. The table illustrates the general principle described in the literature.[1][3])

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Bioreduction of a β-Keto Ester

  • Cultivation of Microorganism: Inoculate a suitable microorganism (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus, or a recombinant E. coli strain) into a sterile growth medium.[14][15] Incubate under appropriate conditions (e.g., 30°C, 200 rpm) until the cells reach the desired growth phase (typically late exponential or early stationary phase).

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual growth medium. Resuspend the cells in the reaction buffer to a desired concentration.

  • Bioreduction Reaction:

    • To the cell suspension, add the β-keto ester substrate. The substrate can be added neat or as a solution in a co-solvent like ethanol or DMSO to improve solubility.

    • If required for cofactor regeneration (especially with resting cells or isolated enzymes), add a co-substrate such as glucose.[12]

    • Incubate the reaction mixture under controlled conditions (e.g., 30°C, shaking at 150 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion.

  • Work-up and Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product, if necessary, by column chromatography. Determine the enantiomeric excess of the purified β-hydroxy ester using chiral GC or chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

  • Sample Preparation: Prepare a standard solution of the racemic β-hydroxy ester product and a solution of the product obtained from the asymmetric reduction in a suitable HPLC-grade solvent (e.g., hexane/isopropanol mixture).

  • Chromatographic Conditions:

    • Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: Use an appropriate mobile phase, typically a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the two enantiomers.

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set to a wavelength where the product absorbs.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the sample from the asymmetric reduction.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Catalyst Selection (Bio or Chemical) B Substrate & Reagent Preparation C Asymmetric Reduction (Parameter Optimization) B->C D Reaction Monitoring (GC/HPLC) C->D E Work-up & Product Isolation D->E F Purification (e.g., Chromatography) E->F G Chiral Analysis (ee Determination) F->G H Final Chiral Product

Caption: Workflow for asymmetric reduction of β-keto esters.

Troubleshooting_Guide Start Low Enantiomeric Excess? Cat_Check Check Catalyst System Start->Cat_Check Yes Cond_Check Check Reaction Conditions Start->Cond_Check Yes Inhib_Check Check for Inhibition Start->Inhib_Check Yes Sol_Cat Use Selective Enzyme/ Engineered Strain or Optimize Chiral Ligand Cat_Check->Sol_Cat Sol_Cond Optimize pH, Temp, Solvent Cond_Check->Sol_Cond Sol_Inhib Use Fed-Batch or Biphasic System Inhib_Check->Sol_Inhib End High ee Achieved Sol_Cat->End Sol_Cond->End Sol_Inhib->End

Caption: Troubleshooting guide for low enantiomeric excess.

Catalytic_Cycle cluster_cycle Simplified Noyori Asymmetric Hydrogenation A Ru-BINAP Pre-catalyst B Active Ru-Hydride Species A->B H₂ C Substrate Coordination (β-Keto Ester) B->C Substrate D Hydride Transfer (Stereodetermining Step) C->D E Product Release (β-Hydroxy Ester) D->E H⁺ E->B Product out

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

References

"optimizing catalyst loading for the hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst system for the asymmetric hydrogenation of this compound?

A1: The most widely and successfully used catalysts are ruthenium complexes paired with chiral diphosphine ligands, particularly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[1][2][3] Cationic ruthenium complexes, such as those with BINAP derivatives, have demonstrated high diastereoselectivity and enantioselectivity for this specific substrate.[3]

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include:

  • Inactive Catalyst: Ensure the catalyst was prepared and handled under inert conditions to prevent deactivation.

  • Sub-optimal Solvent: The choice of solvent significantly impacts reaction rates. Alcoholic solvents like methanol or ethanol are often most effective.[4]

  • Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have gone to completion. Consider increasing the hydrogen pressure or extending the reaction time.

  • Low Catalyst Loading: While desirable for process efficiency, excessively low catalyst loading can lead to incomplete conversion.[5][6]

Q3: The diastereoselectivity and/or enantioselectivity of my reaction is poor. How can I improve it?

A3: Poor stereoselectivity is a common challenge. Consider the following:

  • Ligand Choice: The chiral ligand is the primary determinant of stereoselectivity. Ensure you are using the correct enantiomer of the ligand (e.g., (R)-BINAP for the (2S, 3R) product). Modified BINAP ligands can also influence selectivity.[2]

  • Solvent Effects: The reaction solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Protic solvents like methanol generally give good results.[4] The presence of water has been found to be detrimental to both activity and enantioselectivity.[4]

  • Additives: In some cases, additives can influence the reaction. For related hydrogenations, the addition of acids like HCl has been shown to be crucial for both reactivity and enantioselectivity.[1]

  • Temperature: Reaction temperature can impact stereoselectivity. It is advisable to optimize the temperature for your specific catalyst-substrate combination.

Q4: Can I use a heterogeneous catalyst for this reaction?

A4: While homogeneous catalysts like Ru-BINAP are more commonly reported for achieving high stereoselectivity in this specific transformation, research into heterogeneous asymmetric catalysts is ongoing. Heterogenized catalysts, where a homogeneous catalyst is immobilized on a solid support, aim to combine the high selectivity of homogeneous systems with the ease of separation of heterogeneous ones.

Troubleshooting Guide

Problem: Low or No Conversion

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Conversion catalyst_active Is the catalyst active? start->catalyst_active catalyst_prep Review catalyst preparation and handling procedures. Ensure inert atmosphere. catalyst_active->catalyst_prep No catalyst_loading Is catalyst loading sufficient? catalyst_active->catalyst_loading Yes end Problem Resolved catalyst_prep->end increase_loading Increase catalyst loading incrementally. catalyst_loading->increase_loading No pressure_time Are H2 pressure and reaction time adequate? catalyst_loading->pressure_time Yes increase_loading->end increase_pressure_time Increase H2 pressure and/or extend reaction time. pressure_time->increase_pressure_time No solvent_choice Is the solvent optimal? pressure_time->solvent_choice Yes increase_pressure_time->end change_solvent Switch to an alcoholic solvent (e.g., methanol, ethanol). solvent_choice->change_solvent No reagent_purity Are substrate and solvent pure and dry? solvent_choice->reagent_purity Yes change_solvent->end purify_reagents Purify substrate and use anhydrous solvent. reagent_purity->purify_reagents No reagent_purity->end Yes purify_reagents->end

Problem: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Troubleshooting_Poor_Stereoselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_additives Additives start Poor Stereoselectivity ligand_chirality Is the ligand chirality correct? start->ligand_chirality correct_ligand Verify the enantiomer of the chiral ligand (e.g., (R)-BINAP). ligand_chirality->correct_ligand No ligand_purity Is the ligand enantiomerically pure? ligand_chirality->ligand_purity Yes end Problem Resolved correct_ligand->end purify_ligand Ensure high enantiomeric purity of the ligand. ligand_purity->purify_ligand No solvent_check Is the solvent appropriate? ligand_purity->solvent_check Yes purify_ligand->end solvent_recommendation Use alcoholic solvents. Avoid aprotic solvents and water. solvent_check->solvent_recommendation No temp_check Is the temperature optimized? solvent_check->temp_check Yes solvent_recommendation->end optimize_temp Screen a range of temperatures. temp_check->optimize_temp No additive_check Are additives required? temp_check->additive_check Yes optimize_temp->end consider_additives Consider screening acidic or basic additives. additive_check->consider_additives Potentially additive_check->end No consider_additives->end

Data Presentation

Table 1: Effect of Catalyst Loading on a Representative Asymmetric Hydrogenation

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
1520>998894
2240>998794
30.560>999694
40.160605594

Data adapted from a representative asymmetric transfer hydrogenation of a related substrate for illustrative purposes.[5][6] As shown, decreasing catalyst loading can be effective down to a certain point, after which it significantly impacts conversion and yield while maintaining enantioselectivity.[5][6]

Table 2: Influence of Solvent on the Asymmetric Hydrogenation of a β-Keto Ester with Ru-BINAP

SolventRelative RateEnantiomeric Excess (ee %)
MethanolHigh>98
EthanolHigh>98
IsopropanolHigh>98
DichloromethaneLow~90
TolueneLow~85
THFVery Low~70
Water (present as co-solvent)DetrimentalDecreased

Data synthesized from findings on the influence of solvents on Ru-BINAP catalyzed hydrogenations.[4] Alcoholic solvents that can act as proton donors generally lead to the highest reaction rates.[4]

Experimental Protocols

Detailed Protocol for Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[1]

1. Catalyst Preparation (in situ)

  • In a dry Schlenk flask under an argon atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP (in a 1:1.05 molar ratio of Ru to BINAP).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF).

  • Stir the suspension at 100°C for 10 minutes until a clear, reddish-brown solution is formed.

  • Cool the solution and concentrate under vacuum to obtain the solid (R)-BINAP-Ru(II) complex.

2. Hydrogenation Reaction

  • In a separate dry Schlenk flask, dissolve this compound in anhydrous, degassed methanol.

  • Under a stream of argon, add the prepared Ru-BINAP catalyst. The substrate-to-catalyst (S/C) ratio typically ranges from 1000:1 to 10,000:1.

  • Degas the resulting solution using two freeze-pump-thaw cycles.

  • Transfer the reaction mixture via cannula to a dry, argon-filled glass autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 4-100 atm) and stir the reaction at the desired temperature (e.g., 25-80°C).

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Once the reaction is complete, carefully vent the autoclave and purge with argon.

  • Concentrate the reaction mixture under reduced pressure.

3. Work-up and Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired methyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate.

  • Determine the yield and analyze the diastereomeric and enantiomeric excess using chiral HPLC or GC.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation (in situ or pre-formed) mixing Combine Substrate, Solvent, and Catalyst under Inert Atmosphere catalyst_prep->mixing reagent_prep Substrate & Solvent Preparation (Drying/Degassing) reagent_prep->mixing autoclave Transfer to Autoclave mixing->autoclave hydrogenation Pressurize with H2 and Stir at Temp autoclave->hydrogenation workup Work-up and Crude Product Isolation hydrogenation->workup purification Column Chromatography workup->purification analysis Characterization (NMR, HPLC/GC for ee/de) purification->analysis

References

"work-up procedures to remove impurities from crude Methyl 2-(benzamidomethyl)-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 2-(benzamidomethyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as methyl acetoacetate and N-(hydroxymethyl)benzamide.[1] Side products from the Mannich-type reaction can also be present. Additionally, hydrolysis of the ester functionality or cleavage of the amide bond under harsh work-up conditions can lead to corresponding carboxylic acid or amine impurities.[2]

Q2: What is a standard work-up procedure for the synthesis of this compound?

A2: A typical work-up involves quenching the reaction mixture, followed by a liquid-liquid extraction to separate the product from water-soluble impurities. A documented procedure includes adding the reaction mixture to a sodium bicarbonate solution, followed by extraction with an organic solvent like methylene chloride.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of the compound and for stereoselective analysis.[3][4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.

Q4: Can keto-enol tautomerism of the β-keto ester moiety affect purification?

A4: Yes, the presence of both keto and enol tautomers can sometimes lead to issues in chromatographic separations, such as peak broadening in HPLC.[5] This is a known characteristic of β-keto esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The chosen solvent system is not optimal, leading to product loss in the mother liquor.A reported solvent system for recrystallization is a 1:1 mixture of ethyl acetate and n-hexane.[1] If yields are low, consider adjusting the solvent ratio or exploring other solvent systems.
The product is precipitating out too quickly, trapping impurities.Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. Gradual cooling promotes the formation of purer crystals.
The crude product contains a high percentage of impurities.Consider a preliminary purification step, such as a liquid-liquid extraction, before recrystallization to remove the bulk of the impurities.
Issue 2: Persistent Oily Product Instead of Solid Crystals
Possible Cause Troubleshooting Step
Presence of residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the extraction or recrystallization process.
The product is impure, leading to a depression of the melting point.The presence of unreacted starting materials or oily byproducts can prevent crystallization. Purify the crude material using column chromatography before attempting recrystallization.
The compound has a low melting point.If the product is pure but remains an oil at room temperature, it may be its natural state. Confirm purity via analytical methods like HPLC or NMR.
Issue 3: Incomplete Separation of Impurities by Column Chromatography
Possible Cause Troubleshooting Step
The polarity of the mobile phase is too high or too low.For β-keto esters, a common mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexane.[6] Optimize the solvent gradient, starting with a low polarity and gradually increasing it to elute your product while leaving more polar impurities on the column.
The column is overloaded with the crude product.Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Co-elution of impurities with a similar polarity to the product.If impurities have very similar polarity, consider using a different stationary phase for chromatography or explore an alternative purification technique like recrystallization.
Issue 4: Product Contaminated with Acidic or Basic Impurities After Work-up
Possible Cause Troubleshooting Step
Inefficient removal of acidic or basic species during liquid-liquid extraction.During the work-up, wash the organic layer containing the product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.[1] A subsequent wash with a mild aqueous acid (e.g., dilute HCl) can remove basic impurities. Follow with a brine wash to remove residual water.

Data Presentation

Purification MethodKey ParametersTypical OutcomeReference
Recrystallization Solvent System: Ethyl acetate/n-hexane (1:1)Yield: 68%[1]
Liquid-Liquid Extraction Extraction Solvent: Ethyl AcetateRecovery Rate: 91.6% to 94.1%[3]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Ethyl acetate/hexane gradientEffective for separating β-keto esters from impurities with different polarities.[6]

Experimental Protocols

Protocol 1: Work-up and Liquid-Liquid Extraction
  • After the reaction is complete, carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.[1]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with methylene chloride (or ethyl acetate) three times.[1]

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • While the solution is still hot, add n-hexane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/n-hexane (1:1) solution.[1]

  • Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Purification

G Troubleshooting Workflow for Product Purification start Crude Product Obtained check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes oily_product Product is an Oil? is_pure->oily_product No check_impurities Identify Impurities (NMR/MS) is_pure->check_impurities No, Impurities Present recrystallize Recrystallization recrystallize->check_purity column Column Chromatography column->check_purity liquid_extraction Liquid-Liquid Extraction liquid_extraction->recrystallize oily_product->recrystallize No oily_product->column Yes check_impurities->column Neutral Impurities check_impurities->liquid_extraction Acidic/Basic Impurities

Caption: A flowchart for troubleshooting the purification of this compound.

Experimental Workflow for Purification

G Purification Workflow start Crude Reaction Mixture quench Quench with NaHCO3 Solution start->quench extract Liquid-Liquid Extraction (Methylene Chloride) quench->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry concentrate Concentrate Under Vacuum dry->concentrate crude_product Crude Solid/Oil concentrate->crude_product purify Purification Step crude_product->purify recrystallization Recrystallization (EtOAc/n-Hexane) purify->recrystallization If solid column Column Chromatography (Silica, EtOAc/Hexane) purify->column If oily or impure pure_product Pure Product recrystallization->pure_product column->pure_product

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Carbapenem Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of carbapenem antibiotics, a class of potent broad-spectrum antibacterial agents, relies heavily on the efficient construction of key chiral intermediates. Among these, (3R,4R)-3-[(1R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-2-azetidinone (commonly known as 4-AA) is a crucial building block for the production of numerous carbapenems such as imipenem, meropenem, and doripenem. The stereochemical complexity of 4-AA necessitates synthetic strategies that can precisely control the configuration at three chiral centers. This guide provides a comparative overview of two prominent synthetic strategies for 4-AA: a chiral pool approach starting from L-threonine and an asymmetric synthesis employing a chiral auxiliary.

Comparative Data of Synthetic Routes to 4-AA

The following table summarizes the key quantitative data for the two synthetic routes to (3R,4R)-3-[(1R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-2-azetidinone (4-AA).

ParameterChiral Pool Synthesis from L-ThreonineAsymmetric Synthesis using (-)-D-2,10-Camphorsultam
Starting Material L-ThreonineAcryloyl chloride, (-)-D-2,10-Camphorsultam
Key Strategy Utilization of the inherent chirality of L-threonine.Diastereoselective reaction controlled by a recoverable chiral auxiliary.
Number of Steps Approximately 8 stepsVariable, with key steps involving the chiral auxiliary.
Overall Yield Not explicitly stated, but individual step yields vary.Not explicitly stated, but individual step yields are reported.
Key Intermediate Yields - Preparation of β-lactam from epoxyamide: Not specified- Deprotection of PMP group: 25%- Acetoxylation: 68-85%- Cycloaddition step: 80%- Silylation step: Not specified- Acetoxylation step: 40%
Purity of Final Product High purity achievable through crystallization.High purity reported.
Key Reagents Amino acids, silylating agents, oxidizing agents.(-)-D-2,10-camphorsultam, Lewis acids, silylating agents, Ruthenium catalyst.
Advantages - Starts from a readily available and inexpensive natural amino acid.- Well-established transformations.- High diastereoselectivity controlled by the chiral auxiliary.- The chiral auxiliary is recyclable.
Disadvantages - Can involve multiple protection/deprotection steps.- Some steps may have moderate yields.- The chiral auxiliary can be expensive, though it is recyclable.- May require specialized catalysts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes to the key carbapenem intermediate 4-AA.

Chiral_Pool_Synthesis_from_L_Threonine cluster_0 Chiral Pool Synthesis L_Threonine L-Threonine Epoxy_butyric_acid Epoxy-butyric acid L_Threonine->Epoxy_butyric_acid Multi-step conversion Epoxyamide Epoxyamide Epoxy_butyric_acid->Epoxyamide Amidation beta_Lactam β-Lactam intermediate Epoxyamide->beta_Lactam Intramolecular cyclization Silylated_beta_Lactam Silylated β-Lactam beta_Lactam->Silylated_beta_Lactam Silylation of hydroxyl group Benzoyl_intermediate C-4 Benzoyl β-Lactam Silylated_beta_Lactam->Benzoyl_intermediate PMP group removal Final_Product (3R,4R)-3-[(1R)-tert-butyldimethylsilyloxyethyl] -4-acetoxy-2-azetidinone (4-AA) Benzoyl_intermediate->Final_Product Baeyer-Villiger oxidation & acetoxylation

Caption: Synthetic pathway of 4-AA from L-Threonine.

"comparative analysis of different catalysts for beta-keto ester reduction"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a cornerstone transformation in organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst for this reduction is paramount, directly influencing the stereoselectivity, yield, and overall efficiency of the process. This guide provides an objective comparison of three major classes of catalysts employed for this purpose: Noyori-type molecular catalysts, biocatalysts, and organocatalysts. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the reaction workflows.

At a Glance: Performance Comparison of Catalysts

The selection of an appropriate catalyst is contingent upon the specific substrate, desired stereoisomer, and process scalability. Below is a summary of the performance of representative catalysts for the reduction of common β-keto ester substrates.

Table 1: Asymmetric Reduction of Ethyl Acetoacetate
Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Reaction Conditions
Ru-BINAP Ethyl acetoacetate(S)9697-98H₂ (pressure varies), EtOH, 100°C, 6 h[1]
Baker's Yeast Ethyl acetoacetate(S)82.6>99.0Sucrose, Water, 35°C, pH 5.5[2]
Organocatalyst Ethyl acetoacetate(S)9592Hantzsch Ester, Chiral Phosphoric Acid, Toluene, 30°C, 24 h
Table 2: Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate
Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Reaction Conditions
Isolated Enzyme Ethyl 4-chloro-3-oxobutanoate(R)95.486Aldehyde Reductase (from S. salmonicolor), GDH for NADPH regeneration, n-butyl acetate/water, 30°C[3][4][5]
Recombinant E. coli Ethyl 4-chloro-3-oxobutanoate(R)>90>99Co-expressing Carbonyl Reductase and Glucose Dehydrogenase, Ethyl acetate/DES/water, 30°C, pH 7.0[6]
Baker's Yeast Ethyl 4-chloro-3-oxobutanoate(S)92.695.4Glucose, [Bmim]PF₆/water, 30°C, pH 7.0[7]

Delving Deeper: Catalyst Systems and Methodologies

Noyori-Type Molecular Catalysts: The Gold Standard for Homogeneous Asymmetric Hydrogenation

Ruthenium-based catalysts bearing the BINAP ligand, pioneered by Nobel laureate Ryoji Noyori, are renowned for their exceptional enantioselectivity and broad substrate scope in the hydrogenation of functionalized ketones, including β-keto esters.[1] These catalysts operate under hydrogen pressure and are typically used in organic solvents.

Reaction Pathway:

The catalytic cycle involves the coordination of the β-keto ester to the chiral Ru-BINAP complex, followed by the stereoselective transfer of hydride from the metal to the carbonyl carbon.

Noyori_Reduction Substrate β-Keto Ester Coordination Coordination Substrate->Coordination Catalyst [RuCl2(BINAP)]2 Precatalyst_Activation Precatalyst Activation Catalyst->Precatalyst_Activation H2 H₂ H2->Precatalyst_Activation Active_Catalyst Ru-BINAP Hydride Precatalyst_Activation->Active_Catalyst Active_Catalyst->Coordination Intermediate Substrate-Catalyst Complex Coordination->Intermediate Hydrogenation Asymmetric Hydrogenation Intermediate->Hydrogenation Product_Release Product Release Hydrogenation->Product_Release Product_Release->Active_Catalyst Regeneration Product β-Hydroxy Ester Product_Release->Product

Noyori-type Asymmetric Hydrogenation Workflow

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(BINAP)]₂ and a suitable solvent (e.g., ethanol).

  • Reaction Setup: The β-keto ester substrate is added to the flask.

  • Hydrogenation: The flask is connected to a hydrogen source and pressurized to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred at a set temperature (e.g., 80-100°C) for the specified time.

  • Work-up: After cooling and releasing the hydrogen pressure, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched β-hydroxy ester.

  • Analysis: The yield is determined after purification, and the enantiomeric excess (ee) is measured by chiral HPLC or GC analysis.

Biocatalysts: The Green and Highly Selective Approach

Biocatalysis, utilizing whole microbial cells (e.g., baker's yeast) or isolated enzymes (e.g., reductases), offers an environmentally benign and often highly stereoselective route to chiral β-hydroxy esters.[8][9] These reactions are typically performed in aqueous media under mild conditions.

Reaction Pathway:

Whole-cell biocatalysts like baker's yeast contain a multitude of reductase enzymes. The reduction of the β-keto ester is coupled with the regeneration of a cofactor, typically NADPH, through the metabolism of a carbohydrate source like glucose or sucrose. Isolated enzymes require an external cofactor regeneration system.

Biocatalytic_Reduction Substrate β-Keto Ester Reduction Enzymatic Reduction Substrate->Reduction Biocatalyst Baker's Yeast or Isolated Enzyme Biocatalyst->Reduction Cofactor_ox NADP+ Metabolism Metabolism Cofactor_ox->Metabolism Cofactor_red NADPH Cofactor_red->Reduction Energy_Source Glucose/Sucrose Energy_Source->Metabolism Metabolism->Cofactor_red Regeneration Reduction->Cofactor_ox Product β-Hydroxy Ester Reduction->Product

Biocatalytic Reduction Workflow

Experimental Protocol: Baker's Yeast Mediated Reduction of Ethyl Acetoacetate

  • Yeast Activation: In a flask, baker's yeast is suspended in water with sucrose and stirred at room temperature for about an hour to initiate fermentation.

  • Substrate Addition: Ethyl acetoacetate is added to the fermenting yeast suspension.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours. Additional sucrose may be added to maintain yeast activity.

  • Work-up: The reaction mixture is filtered through celite to remove the yeast cells. The filtrate is saturated with sodium chloride and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

  • Analysis: The yield is determined, and the enantiomeric excess is measured by chiral GC or by measuring the optical rotation of the purified product.

Organocatalysts: The Metal-Free Alternative

Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, offering metal-free alternatives. For the reduction of β-keto esters, a common strategy involves a biomimetic approach using a chiral Brønsted acid (e.g., a phosphoric acid) to activate the substrate towards reduction by a hydride donor like a Hantzsch ester.

Reaction Pathway:

The chiral phosphoric acid protonates the β-keto ester, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the carbonyl carbon in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Organocatalytic_Reduction Substrate β-Keto Ester Activation Protonation Substrate->Activation Catalyst Chiral Phosphoric Acid Catalyst->Activation Hydride_Source Hantzsch Ester Reduction Hydride Transfer Hydride_Source->Reduction Intermediate Chiral Ion Pair Activation->Intermediate Intermediate->Reduction Product_Release Product Release Reduction->Product_Release Byproduct Oxidized Hantzsch Ester Reduction->Byproduct Product_Release->Catalyst Regeneration Product β-Hydroxy Ester Product_Release->Product

Organocatalytic Transfer Hydrogenation Workflow

Experimental Protocol: Organocatalytic Reduction of a β-Keto Ester with a Hantzsch Ester

  • Reaction Setup: A dried flask is charged with the chiral phosphoric acid catalyst, the β-keto ester, and the Hantzsch ester in a suitable aprotic solvent (e.g., toluene) under an inert atmosphere.

  • Reaction: The reaction mixture is stirred at the specified temperature (e.g., 30°C) for the required time (e.g., 24 hours).

  • Work-up: The reaction is quenched, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to isolate the β-hydroxy ester.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Conclusion

The choice of catalyst for the asymmetric reduction of β-keto esters is a critical decision in the synthesis of chiral molecules. Noyori-type catalysts offer high efficiency and broad applicability but require handling of hydrogen gas and precious metals. Biocatalysts provide an environmentally friendly and highly selective alternative, particularly for specific substrates, and operate under mild conditions. Organocatalysts represent a rapidly evolving field, providing a metal-free option with good to excellent stereoselectivities. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide to Alternative Methods for Mitsunobu Reaction in Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the carbapenem core, a critical component of potent broad-spectrum antibiotics, frequently relies on the formation of a crucial C-N bond to construct the β-lactam ring. The Mitsunobu reaction has traditionally been a go-to method for this transformation, valued for its ability to achieve stereochemical inversion at a secondary alcohol center. However, the reaction suffers from notable drawbacks, including the use of stoichiometric reagents that generate difficult-to-remove byproducts like triphenylphosphine oxide and a reduced hydrazine species. These challenges, coupled with the often-sensitive nature of carbapenem precursors, have spurred the development of alternative synthetic strategies.

This guide provides an objective comparison of several modern alternatives to the Mitsunobu reaction for the intramolecular cyclization step in carbapenem synthesis. We present a detailed analysis of Rhodium-Catalyzed C-H Amination, Enzymatic C-H Amination, Photocatalytic Cyclization, and Tandem Aza-Michael Addition-Intramolecular Cyclization, alongside the traditional Mitsunobu approach. Each method is evaluated based on experimental data for yield, stereoselectivity, and reaction conditions, providing a clear framework for selecting the most appropriate synthetic route.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative data for the Mitsunobu reaction and its alternatives in the context of forming the carbapenem precursor, a substituted β-lactam or pyrrolidinone.

ReactionKey Reagents/CatalystSubstrateProductYield (%)Diastereoselectivity (d.r.)Key AdvantagesKey Disadvantages
Mitsunobu Reaction DEAD or DIAD, PPh₃β-Hydroxy amideβ-Lactam70-92%High (Inversion)Well-established, predictable stereoinversion.[1]Stoichiometric byproducts, purification challenges.
Rh-Catalyzed C-H Amination Rh₂(OAc)₄ or other Rh(II) catalystsDiazoacetamideβ-Lactam85-95%High (trans selective)High yielding, atom economical.Requires synthesis of diazo-precursors.
Enzymatic C-H Amination Engineered MyoglobinDioxazoloneβ-Lactam75-93%Excellent (up to 99% ee)Highly stereoselective, environmentally benign.[2]Requires specific enzyme variant, substrate scope can be limited.
Photocatalytic Cyclization Acridinium photocatalystAlkene-tethered β-lactamBicyclic β-lactam35-65%High (trans selective)Mild conditions, utilizes visible light.[3]Moderate yields, may require specific chromophores.
Tandem Aza-Michael/Cyclization Base (e.g., K₂CO₃)Barbiturate-derived alkene and N-alkoxy α-haloamideSpirobarbiturate-pyrrolidinone60-95%HighOne-pot reaction, good for complex scaffolds.Substrate specific, may not be general for all carbapenem precursors.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the conceptual pathways for each of the discussed synthetic methods.

Mitsunobu_Reaction Substrate β-Hydroxy Amide Intermediate Oxyphosphonium Salt Substrate->Intermediate Activation Reagents DEAD/PPh₃ Reagents->Intermediate Product β-Lactam Intermediate->Product Intramolecular SN2 (Inversion)

Figure 1: Mitsunobu Reaction Pathway.

Rh_Catalyzed_Amination Substrate Diazoacetamide Intermediate Rhodium Carbene Substrate->Intermediate N₂ extrusion Catalyst Rh₂(OAc)₄ Catalyst->Intermediate Product β-Lactam Intermediate->Product Intramolecular C-H Insertion

Figure 2: Rh-Catalyzed C-H Amination Pathway.

Enzymatic_Amination Substrate Dioxazolone Intermediate Enzyme-Bound Nitrene Substrate->Intermediate Decarboxylation Enzyme Engineered Myoglobin Enzyme->Intermediate Product β-Lactam Intermediate->Product Stereoselective C-H Insertion Photocatalytic_Cyclization Substrate Alkene-tethered β-lactam Intermediate Radical Cation Substrate->Intermediate Single Electron Transfer Catalyst Photocatalyst + Light Catalyst->Intermediate Product Bicyclic β-Lactam Intermediate->Product Intramolecular Cyclization Aza_Michael_Cyclization Substrates Alkene + Amide Intermediate1 Aza-Michael Adduct Substrates->Intermediate1 Aza-Michael Addition Base Base Base->Intermediate1 Product Pyrrolidinone Intermediate1->Product Intramolecular Cyclization

References

Comparative Analysis of the Biological Activity of Methyl 2-(benzamidomethyl)-3-oxobutanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of Methyl 2-(benzamidomethyl)-3-oxobutanoate and its structurally related analogs, supported by available experimental data and detailed methodologies.

This compound, a molecule primarily recognized for its role as a key intermediate in the synthesis of carbapenem antibiotics, has garnered interest for its potential biological activities.[1] This guide provides a comparative overview of the known biological effects of this compound and its analogs, focusing on antimicrobial and cytotoxic properties. Due to the limited direct biological data on this compound itself, this comparison extends to structurally related 3-oxobutanamides and benzamide derivatives to provide a broader context for its potential pharmacological profile.

Antimicrobial Activity

Table 1: Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Analogs

CompoundSubstituent on Benzylidene RingTest OrganismMIC (µg/mL)Reference
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide3-NitroStaphylococcus aureus (MRSA)2[2]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide3-NitroAcinetobacter baumannii (MDR)16[2]
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamide4-NitroStaphylococcus aureus (MRSA)2[2]

These findings suggest that the 3-oxobutanamide scaffold can serve as a pharmacophore for antibacterial activity, with the substitution on the aromatic ring significantly influencing potency.[2] The presence of a nitro group, for instance, appears to confer strong activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Cytotoxic Activity

The cytotoxic potential of this compound has not been extensively reported. However, the broader class of benzamide derivatives has been the subject of numerous anticancer studies, revealing that this functional group is a key component in various cytotoxic agents.

Table 2: Cytotoxic Activity of Selected Benzamide Analogs

CompoundCancer Cell LineIC50 (µM)Reference
N-(phenylcarbamoyl)benzamideHeLa (Cervical Cancer)800[3]
Salicylaldehyde benzoylhydrazone derivativeBV-173 (Leukemia)<1[4]
Salicylaldehyde benzoylhydrazone derivativeK-562 (Leukemia)<1[4]
Salicylaldehyde benzoylhydrazone derivativeMCF-7 (Breast Cancer)<1[4]
Benzenesulfonamide derivative 12dMDA-MB-468 (Breast Cancer)3.99[5]
Benzenesulfonamide derivative 12iMDA-MB-468 (Breast Cancer)1.48[5]
1,4-Naphthoquinone analog PD9DU-145 (Prostate Cancer)1-3[6]
1,4-Naphthoquinone analog PD10HT-29 (Colon Cancer)1-3[6]

The data indicates that benzamide-containing structures can exhibit potent cytotoxic effects against a range of cancer cell lines. The specific chemical environment of the benzamide moiety, including the nature of linked ring systems and substituents, plays a crucial role in determining the potency and selectivity of these compounds.[3][4][5][6]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound and its analogs, detailed experimental protocols for the key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Aseptically add a specific volume of sterile cation-adjusted Mueller-Hinton Broth (MH broth) to the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MH broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7][8][9]

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution dilute Serial Dilution stock->dilute plate Prepare Microtiter Plate plate->dilute inoculum Prepare Bacterial Inoculum inoculate Inoculation inoculum->inoculate dilute->inoculate incubate Incubation inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[10][11][12][13]

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells treat Treat with Compound seed->treat incubate Incubation treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read ic50 Calculate IC50 read->ic50 signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b bCatenin β-catenin Dishevelled->bCatenin Stabilization GSK3b->bCatenin Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1, Survivin) TCF_LEF->TargetGenes Proliferation_Wnt Cell Proliferation TargetGenes->Proliferation_Wnt Benzimidazole Benzimidazole Derivatives Benzimidazole->Dishevelled GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Growth & Proliferation mTOR->Proliferation_PI3K Keto_Esters β-Keto Esters (Potential) Keto_Esters->PI3K

References

Assessing the Purity of Synthesized Methyl 2-(benzamidomethyl)-3-oxobutanoate: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of pharmaceutical intermediates and other fine chemicals, establishing the purity of the final product is a critical step to ensure its quality, safety, and efficacy. This guide provides a comprehensive overview of assessing the purity of synthesized Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in the synthesis of carbapenem antibiotics, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Furthermore, this guide will objectively compare the performance of GC-MS with other common analytical techniques, supported by experimental protocols and data.

Synthesis of this compound

A convenient and widely used method for the synthesis of this compound is a one-step process.[1][2] This reaction involves the condensation of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[1][2] The reaction is typically carried out under mild conditions, making it suitable for large-scale production.[1][2]

Given the starting materials and reaction conditions, potential impurities in the final product could include unreacted methyl acetoacetate, N-(hydroxymethyl)benzamide, and side-products from their decomposition or alternative reaction pathways.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is a highly effective method for separating and identifying volatile and semi-volatile organic compounds in a mixture.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the GC-MS analysis of synthesized this compound. Instrument parameters may need to be optimized for specific equipment.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL GC vial.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Data Presentation

The purity of the synthesized product is determined by the relative peak area of the main compound in the GC chromatogram. The identity of the main peak and any impurity peaks are confirmed by their mass spectra.

Peak No.Retention Time (min)Peak Area (%)Tentative Identification
15.81.2Methyl Acetoacetate (Starting Material)
28.20.8N-(hydroxymethyl)benzamide (Starting Material)
312.597.5This compound
414.10.5Unknown Impurity

Note: This data is hypothetical and for illustrative purposes only.

Comparison with Alternative Purity Assessment Methods

While GC-MS is a robust technique, other methods are also commonly employed for purity assessment of organic compounds.[5] The choice of method often depends on the properties of the compound, the nature of the expected impurities, and the specific requirements of the analysis.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Determination
Principle Separation based on volatility and polarity, followed by mass-based detection.[4]Separation based on polarity, using a liquid mobile phase and solid stationary phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.[6]Determination of the temperature range over which a solid melts.[5]
Sensitivity High (ng to pg range).[7]High (ng to pg range).Moderate to low (mg range).[8][9]Low, only sensitive to significant amounts of impurities.
Selectivity High, can distinguish between isomers and compounds with similar structures.High, can be optimized for specific separations.High, provides detailed structural information for identification.Low, non-specific.
Sample Requirement Small (µg to mg). Must be volatile or derivatized to be volatile.[10]Small (µg to mg). Must be soluble in the mobile phase.Larger (mg).Small (mg).
Cost High initial investment and operational costs.High initial investment and moderate operational costs.Very high initial investment and operational costs.Low.
Information Provided Quantitative purity, identification of volatile impurities.Quantitative purity, identification of non-volatile impurities.Structural confirmation, identification and quantification of impurities.[11]Indication of purity (a sharp melting point suggests high purity).[5]

Visualizations

Experimental Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to GC Vial filter->transfer inject Inject Sample transfer->inject separate Separation in GC Column inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Components (Mass Spectra) integrate->identify quantify Quantify Purity identify->quantify

Caption: Workflow for purity assessment by GC-MS.

Decision Tree for Selecting a Purity Analysis Method

Purity_Analysis_Decision_Tree start Assess Purity of Synthesized Compound volatile Is the compound volatile? start->volatile structural_info Is detailed structural information required? volatile->structural_info No gcms Use GC-MS volatile->gcms Yes quick_check Is a quick, preliminary check sufficient? structural_info->quick_check No nmr Use NMR structural_info->nmr Yes hplc Use HPLC quick_check->hplc No mp Use Melting Point Determination quick_check->mp Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The purity assessment of synthesized this compound is paramount for its application in further chemical synthesis, particularly in the pharmaceutical industry. GC-MS offers a highly sensitive and selective method for determining the purity and identifying volatile impurities. While other techniques such as HPLC, NMR, and melting point determination provide valuable information, the choice of the most appropriate method depends on the specific analytical needs. For a comprehensive analysis, a combination of chromatographic and spectroscopic techniques is often recommended to ensure the highest quality of the synthesized compound.

References

"cross-referencing spectral data of Methyl 2-(benzamidomethyl)-3-oxobutanoate with literature values"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and literature spectral data for Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to assist in the verification and characterization of this compound.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimentally acquired spectral data with established literature values for the verification of this compound.

Spectral Data Cross-Referencing Workflow Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Compilation cluster_comparison Data Comparison and Analysis exp_sample Prepare Sample of This compound exp_nmr Acquire ¹H and ¹³C NMR Spectra exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_ms Acquire Mass Spectrum exp_sample->exp_ms compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ir Compare IR Data exp_ir->compare_ir compare_ms Compare MS Data exp_ms->compare_ms lit_search Search Databases for Literature Spectral Data lit_nmr Compile ¹H and ¹³C NMR Data lit_search->lit_nmr lit_ir Compile IR Data lit_search->lit_ir lit_ms Compile Mass Spectrometry Data lit_search->lit_ms lit_nmr->compare_nmr lit_ir->compare_ir lit_ms->compare_ms conclusion Structure Verified? compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion yes Yes: Proceed with Synthesis conclusion->yes All Match no No: Re-purify Sample and Repeat Analysis conclusion->no Mismatch

Caption: Workflow for spectral data comparison.

Spectral Data Comparison

The following tables summarize the expected literature values and provide a template for comparison with experimental data for this compound.

Table 1: ¹H NMR Data
Assignment Literature Chemical Shift (δ, ppm) [1]Experimental Chemical Shift (δ, ppm) Multiplicity [1]Coupling Constant (J, Hz) [1]
Benzoyl-H7.85-7.45m
NH7.20t6.0
C-2 (CH)Not explicitly stated
Methylene (CH₂)Not explicitly stated
Methyl Ester (CH₃)Upfield region
Acetyl (CH₃)Upfield region

m = multiplet, t = triplet

Table 2: ¹³C NMR Data
Assignment Literature Chemical Shift (δ, ppm) [1]Experimental Chemical Shift (δ, ppm)
Carbonyl (Ester)Downfield shift
Carbonyl (Keto)Downfield shift
Benzoyl (Aromatic C)Typical aromatic region
C-2 (CH)Not explicitly stated
Methylene (CH₂)Not explicitly stated
Methyl Ester (CH₃)Not explicitly stated
Acetyl (CH₃)Not explicitly stated
Table 3: IR Spectroscopy Data
Functional Group Expected Literature Absorption (cm⁻¹) Experimental Absorption (cm⁻¹)
N-H Stretch (Amide)3300-3500
C=O Stretch (Amide I)1630-1695
C=O Stretch (Ester)1735-1750
C=O Stretch (Ketone)1705-1725
C-N Stretch (Amide)1250-1350
C-O Stretch (Ester)1000-1300
Aromatic C-H Bending690-900
Table 4: Mass Spectrometry Data
Parameter Literature Value Experimental Value
Molecular Weight249.26 g/mol [1]
Molecular Ion (M⁺)m/z 249
Plausible Fragment Ions
[M - OCH₃]⁺m/z 218
[M - COOCH₃]⁺m/z 190
[Ph-CO]⁺m/z 105
[Ph]⁺m/z 77
[CH₃CO]⁺m/z 43

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • Typical parameters: spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat (liquid film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the expected fragmentation of the compound based on its functional groups.

References

Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of beta-keto esters, pivotal intermediates in the production of a wide array of pharmaceuticals and fine chemicals, has traditionally been the domain of batch processing. However, the emergence of continuous flow chemistry offers a promising alternative, boasting enhanced control, safety, and efficiency. This guide provides an objective comparison of continuous flow reactors and traditional batch methods for beta-keto ester synthesis, supported by experimental data, detailed protocols, and a visualization of the underlying chemical pathway.

Performance Comparison: Batch vs. Continuous Flow

A direct comparison of the two methodologies was conducted for the Claisen condensation synthesis of a key beta-keto ester intermediate for the pan-FGFR inhibitor, CPL304110. The reaction involves the condensation of (3E)‐4‐(3,5‐dimethoxyphenyl)but‐3‐en‐2‐one with diethyl oxalate. The data clearly demonstrates the significant advantages of continuous flow synthesis in terms of reaction time, productivity, and space-time yield[1].

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 20 hours2 minutes
Yield 73%84%
Productivity Not Reported74.4 g h⁻¹
Space-Time Yield Not Reported3720 kg h⁻¹ m⁻³

Data sourced from: [1]

The dramatic reduction in reaction time from 20 hours to just 2 minutes, coupled with an increase in yield, highlights the intensified processing capabilities of continuous flow reactors[1]. The high productivity and space-time yield in the flow process are indicative of a highly efficient and scalable method, a crucial consideration for industrial applications[1].

Experimental Protocols

To facilitate the replication and adaptation of these findings, detailed experimental protocols for both the batch and continuous flow synthesis of the CPL304110 intermediate are provided below.

Batch Synthesis Protocol

The batch synthesis of the beta-keto ester intermediate was performed as follows[1]:

  • Reactants: (3E)‐4‐(3,5‐dimethoxyphenyl)but‐3‐en‐2‐one, diethyl oxalate, and sodium ethoxide.

  • Solvent: Ethanol.

  • Procedure: The reactants are combined in a suitable reaction vessel with ethanol as the solvent.

  • Reaction Conditions: The mixture is stirred at room temperature for 20 hours.

  • Work-up and Purification: Following the reaction, the product is isolated and purified to yield the desired beta-keto ester.

Continuous Flow Synthesis Protocol

The optimized continuous flow synthesis was carried out using the following procedure[1]:

  • System Setup: A continuous flow reactor system consisting of two pumps, a T-mixer, and a heated reactor coil.

  • Reagent Preparation:

    • Reagent A: A solution of (3E)‐4‐(3,5‐dimethoxyphenyl)but‐3‐en‐2‐one in dry tetrahydrofuran (THF).

    • Reagent B: A solution of diethyl oxalate and 2 M sodium ethoxide in ethanol, diluted with dry THF.

  • Procedure:

    • Reagent A and Reagent B are pumped at equal flow rates into a T-mixer.

    • The combined stream then enters a heated reactor coil.

    • The reaction mixture is collected at the outlet.

  • Optimized Reaction Parameters:

    • Temperature: 20°C

    • Residence Time: 2 minutes

    • Equivalents of Diethyl Oxalate and Sodium Ethoxide: 1.23 equivalents each relative to the starting ketone.

Visualizing the Reaction Pathway: The Claisen Condensation

The synthesis of beta-keto esters via the Claisen condensation is a cornerstone of organic chemistry. The mechanism involves the base-catalyzed condensation of two ester molecules (or an ester and a carbonyl compound). A simplified representation of this reaction pathway is provided below, generated using Graphviz (DOT language).

Claisen_Condensation Ester Ester + Base Enolate Enolate Formation Ester->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack SecondEster Second Ester Molecule SecondEster->Tetrahedral BetaKetoEster_anion Beta-Keto Ester (anion) Tetrahedral->BetaKetoEster_anion Elimination of Alkoxide AcidWorkup Acid Work-up BetaKetoEster_anion->AcidWorkup BetaKetoEster Beta-Keto Ester (product) AcidWorkup->BetaKetoEster

Caption: A simplified workflow of the Claisen condensation mechanism.

Logical Workflow for Comparing Synthesis Methods

The decision to adopt a continuous flow process over a traditional batch method involves a logical evaluation of various factors. The following diagram illustrates a simplified workflow for this decision-making process.

Batch_vs_Flow Start Evaluate Synthesis Method for Beta-Keto Ester Batch Traditional Batch Synthesis Start->Batch Flow Continuous Flow Synthesis Start->Flow Compare Compare Performance Metrics Batch->Compare Flow->Compare Data Reaction Time Yield Productivity Space-Time Yield Safety Compare->Data Decision Select Optimal Method Compare->Decision

Caption: Decision workflow for selecting a synthesis method.

References

"a comparative study of the antimicrobial properties of different beta-keto esters"

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, β-keto esters have emerged as a promising class of compounds. Their versatile chemical structure allows for a wide range of modifications, leading to derivatives with significant activity against various bacterial and fungal strains. This guide provides a comparative overview of the antimicrobial properties of different β-keto esters, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.

Comparative Antimicrobial Activity

The antimicrobial efficacy of β-keto esters is influenced by their specific chemical structures. The following tables summarize the quantitative data from various studies, showcasing the activity of different β-keto esters against a range of microorganisms.

Table 1: Antibacterial Activity of Ethyl Acetoacetate (EAA) and Acetoacetate (AAA)

CompoundMicroorganismMetricValue (mg/mL)Reference
Ethyl Acetoacetate (EAA)Cronobacter sakazakiiIC₅₀ (Planktonic Growth)3.2[1]
IC₅₀ (Biofilm ATP Content)2.1[1]
IC₅₀ (Biofilm Biomass)1.0[1]
IC₅₀ (Live Bacteria in Biofilm)3.0[1]
Acetoacetate (AAA)Cronobacter sakazakiiIC₅₀20 - 24[1]
Serratia marcescensIC₅₀24 - 35[1]
Yersinia enterocolitica (37°C)IC₅₀11 - 14[1]

Table 2: In Vitro Antimicrobial Screening of Synthesized β-Keto Ester Analogues

CompoundPseudomonas aeruginosaStaphylococcus aureusPseudomonas syringaeAgrobacterium tumefaciens
Compound 6Promising ActivityPromising ActivityPromising ActivityPromising Activity
Compound 8Promising ActivityPromising ActivityPromising ActivityPromising Activity

Note: Specific MIC or zone of inhibition values for compounds 6 and 8 were not detailed in the abstract, but they were identified as the most promising out of eight synthesized analogues.[2][3][4]

Table 3: Antimicrobial Efficacy of Novel Keto Ester Derivatives

CompoundStaphylococcus aureusMicrococcus luteusPseudomonas pickettiSalmonella setuballAspergillus nigerAspergillus flavus
Compound 4bSignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Compound 4lSignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity

Note: Compounds 4b and 4l were identified as lead molecules with remarkable antimicrobial efficacy from a series of synthesized keto esters.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of β-keto esters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the agar diffusion method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the β-keto ester derivatives are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test solutions.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. The MIC is determined as the lowest concentration that shows a clear zone of inhibition.[6]

Biofilm Inhibition Assay

The ability of β-keto esters to inhibit biofilm formation is a critical aspect of their antimicrobial potential.

  • Biofilm Cultivation: The test microorganism is cultured in a suitable medium in the wells of a microtiter plate. The β-keto ester is added at various concentrations.

  • Incubation: The plate is incubated to allow for biofilm formation.

  • Quantification of Biofilm:

    • Crystal Violet (CV) Assay: The wells are washed to remove planktonic cells, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.[1]

    • ATP Assay: The metabolic activity of the cells within the biofilm is assessed by measuring the ATP content using a luminescence-based assay.[1]

  • Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the β-keto ester that causes a 50% reduction in biofilm formation or metabolic activity compared to the control.[1]

Mechanism of Action: Quorum Sensing Inhibition

One of the proposed mechanisms for the antibacterial activity of some β-keto esters is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Many pathogenic bacteria rely on QS to regulate virulence factors and biofilm formation.

Certain β-keto esters are designed as analogues of natural autoinducers, such as N-acyl-homoserine lactones (AHLs), and can competitively bind to the receptor proteins (e.g., LuxR-type proteins), thereby blocking the QS signaling pathway.[2][4] This disruption of communication can lead to a reduction in the expression of virulence factors and a decreased ability to form biofilms.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the study and application of β-keto esters, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of β-Keto Ester Analogues characterization Spectroscopic Characterization synthesis->characterization mic_assay MIC Determination (Agar Diffusion) characterization->mic_assay biofilm_assay Biofilm Inhibition Assay (CV & ATP) characterization->biofilm_assay data_collection Collect Zone of Inhibition & IC50 Data mic_assay->data_collection biofilm_assay->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion Identify Lead Compounds

Caption: Experimental workflow for the synthesis, screening, and analysis of β-keto esters.

quorum_sensing_inhibition cluster_normal Normal Quorum Sensing cluster_inhibition Inhibition by β-Keto Ester ahl N-Acyl Homoserine Lactone (AHL) receptor LuxR-type Receptor Protein ahl->receptor Binds to gene_expression Virulence Gene Expression receptor->gene_expression Activates bke β-Keto Ester Analogue receptor_i LuxR-type Receptor Protein bke->receptor_i Competitively Binds no_expression No Virulence Gene Expression receptor_i->no_expression Blocks Activation

Caption: Mechanism of quorum sensing inhibition by β-keto ester analogues.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 2-(benzamidomethyl)-3-oxobutanoate, a key intermediate in the synthesis of carbapenem antibiotics.[1] Its performance is objectively compared with alternative analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, ensuring the accuracy and reliability of their results.

The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4]

A New Validated HPLC-UV Method for Quantification

A novel reversed-phase HPLC method with UV detection was developed and validated for the routine quantification of this compound.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 10 minutes
Method Validation Summary

The new HPLC-UV method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Range 10 - 150 µg/mL80 - 120% of test concentration
Correlation Coefficient (r²) 0.9995≥ 0.995
Linear Regression Equation y = 25432x + 1254-

Table 2: Accuracy

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
5099.80.8598.0 - 102.0% Recovery, %RSD ≤ 2.0
100100.50.6598.0 - 102.0% Recovery, %RSD ≤ 2.0
150100.20.7298.0 - 102.0% Recovery, %RSD ≤ 2.0

Table 3: Precision

Precision LevelParameterResult (% RSD)Acceptance Criteria
Repeatability (n=6)0.78% RSD ≤ 2.0
Intermediate Precision (n=6, different day, different analyst)1.12% RSD ≤ 2.0

Table 4: LOD and LOQ

ParameterResult (µg/mL)Method of Determination
LOD 0.5Signal-to-Noise Ratio (3:1)
LOQ 1.5Signal-to-Noise Ratio (10:1)

Table 5: Robustness

Parameter ChangedVariation% RSD of Results
Flow Rate (± 0.1 mL/min) 0.9 mL/min, 1.1 mL/min1.3, 1.5
Column Temperature (± 2°C) 28°C, 32°C1.1, 1.2
Mobile Phase Composition (± 2%) 48:52, 52:481.6, 1.4

Comparison with Alternative Analytical Methods

While the new HPLC-UV method demonstrates suitability for its intended purpose, it is important to consider alternative techniques that may offer advantages in specific contexts.

Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the quantification of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to improve volatility.

Typical GC-FID Conditions:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 150°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min)

  • Carrier Gas: Helium

Alternative Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[5] This makes it an excellent tool for trace analysis and impurity identification.

Typical HPLC-MS Conditions:

  • LC Conditions: Similar to the new HPLC-UV method.

  • MS Detector: Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Selected Ion Monitoring (SIM)

Comparative Analysis

Table 6: Comparison of Analytical Methods

ParameterNew HPLC-UV MethodGC-FIDHPLC-MS
Specificity Good; based on retention time.Moderate; relies on retention time, potential for co-elution.Excellent; based on retention time and mass-to-charge ratio.
Sensitivity (LOD/LOQ) Moderate (µg/mL range).Good (ng/mL range), but dependent on analyte volatility.Excellent (pg/mL to ng/mL range).
Precision Excellent (%RSD < 2%).Good (%RSD < 5%).Excellent (%RSD < 2%).
Accuracy Excellent (98-102% recovery).Good (95-105% recovery), can be affected by derivatization efficiency.Excellent (98-102% recovery).
Linearity Excellent (r² > 0.999).Good (r² > 0.995).Excellent (r² > 0.999).
Robustness Good.Moderate; sensitive to temperature and gas flow variations.Good.
Sample Throughput High.Moderate to High.High.
Cost Low to Moderate.Low.High.
Complexity Low.Moderate (potential for derivatization).High.

Experimental Protocols

Detailed methodologies for the validation of the new HPLC-UV method are provided below.

Specificity
  • Procedure: A solution of a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution were injected into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte.

Linearity
  • Procedure: A series of at least five standard solutions of this compound ranging from 10 to 150 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[6]

Accuracy
  • Procedure: The accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (50, 100, and 150 µg/mL). Each concentration was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0-102.0%, and the relative standard deviation (%RSD) should be ≤ 2.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Procedure: The LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte were injected, and the concentrations that produced a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.

  • Acceptance Criteria: The analyte peak at the LOQ should be clearly identifiable and reproducible.

Robustness
  • Procedure: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the results was evaluated by calculating the %RSD.

  • Acceptance Criteria: The %RSD of the results from the modified conditions should not significantly differ from the results of the original method.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting start Start: Method Validation Plan std_prep Prepare Standard and Sample Solutions start->std_prep placebo_prep Prepare Placebo Solution start->placebo_prep linearity Linearity Analysis std_prep->linearity accuracy Accuracy (Recovery) std_prep->accuracy precision Precision (Repeatability & Intermediate) std_prep->precision lod_loq LOD & LOQ Determination std_prep->lod_loq robustness Robustness Evaluation std_prep->robustness specificity Specificity Analysis placebo_prep->specificity data_analysis Analyze Chromatographic Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare Results with Acceptance Criteria data_analysis->acceptance pass Method is Validated acceptance->pass Pass fail Method Fails Validation (Requires Optimization) acceptance->fail Fail report Generate Validation Report pass->report

Caption: Experimental workflow for the validation of the new HPLC-UV method.

validation_parameters cluster_core Core Validation Parameters (ICH Q2 R1) cluster_relationships Interdependencies method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness range Range linearity->range quant_limit Quantitation Limit (LOQ) linearity->quant_limit detect_limit Detection Limit (LOD) linearity->detect_limit accuracy->range precision->range info1 Range is dependent on Linearity, Accuracy, and Precision data. info2 LOD and LOQ are determined from the Linearity curve or S/N ratio.

Caption: Logical relationships of analytical method validation parameters.

Conclusion

The newly developed and validated reversed-phase HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It is a cost-effective and straightforward method suitable for routine quality control analysis in a pharmaceutical setting.

For applications requiring higher sensitivity, such as the detection of trace impurities, HPLC-MS would be the recommended method due to its superior limit of detection and specificity. GC-FID presents a viable, low-cost alternative, particularly if the analyte is or can be made sufficiently volatile and thermally stable, though it may lack the specificity of the HPLC-based methods. The choice of method should ultimately be guided by the specific analytical requirements, available instrumentation, and cost considerations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-(benzamidomethyl)-3-oxobutanoate, ensuring compliance with safety protocols and minimizing environmental impact.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]To protect eyes from splashes or dust.
Hand Protection Nitrile gloves inspected prior to use.[2][3]To prevent skin contact.
Body Protection Laboratory coat. A fire/flame resistant and impervious clothing is recommended.[2]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[3]To avoid inhalation of any potential dust or vapors.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Categorize the Waste: Classify this compound as a non-halogenated organic solid waste.

  • Segregate: Do not mix with halogenated solvents, strong acids, strong bases, or oxidizing agents.[4] Keep it separate from aqueous waste streams.

Step 2: Containerization

  • Primary Container: Place the waste in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name: "this compound," the date, and the appropriate hazard symbols (e.g., "Harmful" or "Irritant," based on data for similar compounds).

  • Secondary Containment: Place the primary container in a secondary container to prevent spills.

Step 3: Waste Storage

  • Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.[5]

  • Duration: Adhere to your institution's guidelines for the maximum storage duration of chemical waste.

Step 4: Final Disposal

  • Licensed Waste Contractor: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[2][3]

  • Incineration: The preferred method of disposal is incineration in a licensed facility, which may be equipped with an afterburner and scrubber to handle potential combustion byproducts like carbon oxides and nitrogen oxides.[2][4][6]

  • Landfill: If incineration is not an option, disposal in a licensed chemical landfill may be considered, but this is generally a less preferred method.[6]

  • Do Not:

    • Do not dispose of this chemical down the drain or in regular trash.[4][6][7]

    • Do not allow it to enter sewers or surface/ground water.[7]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain the Spill:

    • Small Spills (<50g): If it is a solid, carefully sweep it onto paper and place it in the designated waste container.[3] If it is a liquid, absorb it with an inert material like vermiculite, perlite, or cat litter.[3]

    • Large Spills (>50g): Absorb the spill with vermiculite, perlite, or cat litter. Scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Start: Have this compound Waste PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Categorize Step 2: Categorize as Non-Halogenated Organic Solid Waste PPE->Categorize Segregate Step 3: Segregate from Incompatible Chemicals Categorize->Segregate Containerize Step 4: Place in a Labeled, Sealed, Compatible Container Segregate->Containerize Store Step 5: Store in a Designated, Cool, Ventilated Area Containerize->Store ArrangeDisposal Step 6: Arrange for Collection by a Licensed Waste Contractor Store->ArrangeDisposal End End: Proper Disposal Complete ArrangeDisposal->End

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific waste disposal guidelines and the relevant local, state, and federal regulations.[4][6]

References

Personal protective equipment for handling Methyl 2-(benzamidomethyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling Methyl 2-(benzamidomethyl)-3-oxobutanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its primary functional groups: β-keto esters and benzamides.

Hazard Identification and Precautionary Measures

This compound is a polyfunctional molecule incorporating a β-keto ester and a benzamide group.[1] While specific toxicity data for this compound is unavailable, the hazards associated with its components suggest caution.

  • Benzamide Moiety: Benzamide can cause irritation to the eyes, nose, and throat.[2] Ingestion may lead to nausea, vomiting, and abdominal pain.[2] Furthermore, there is a suspicion that benzamide may cause genetic defects.[3][4]

  • β-Keto Ester Moiety: β-Keto esters are known for their chemical reactivity.[1][5][6] While specific hazards are not well-documented in the search results, compounds with similar structures are known to be eye irritants.

Precautionary Statements:

CategoryPrecautionary Statement
Prevention Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Response If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If exposed or concerned: Get medical advice/attention.
Storage Store locked up in a cool, dry, and well-ventilated place.[3][4]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

PPE TypeSpecifications and Use
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[3][4]
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.
Skin and Body Protection Wear a lab coat, closed-toe shoes, and long pants. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[3]
Respiratory Protection If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust if the compound is in solid form.

  • Use designated tools and equipment for handling.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[3][4]

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

Spill and Emergency Procedures

Be prepared for accidental releases.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., 60-70% ethanol for benzamide-related compounds), followed by soap and water.[7]

  • Dispose: Dispose of contaminated materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE and spill cleanup materials) in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. For small liquid quantities (<50ml), absorption onto paper towels and evaporation in a fume hood may be an option, followed by disposal of the paper towel as solid waste.[8] Larger liquid quantities should be absorbed onto an inert material and collected for licensed disposal.[8]

Operational Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for safely handling this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(benzamidomethyl)-3-oxobutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.